(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHEOFEFXRWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356753 | |
| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423738-40-3 | |
| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via Reductive Amination
Introduction
This compound is a secondary amine that serves as a valuable molecular scaffold in medicinal chemistry and materials science. Its synthesis is most effectively achieved through reductive amination, a cornerstone of modern organic synthesis that provides a robust and high-yielding pathway to C-N bond formation. This method combines the formation of an imine from a primary amine and a carbonyl compound with an in-situ reduction to the corresponding amine.[1][2][3]
This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, justify experimental choices, and offer insights into process optimization and troubleshooting.
Section 1: Physicochemical Properties of Key Compounds
A thorough understanding of the properties of all materials is fundamental to safe and successful execution. The data below summarizes the key characteristics of the reactants, reducing agent, and the target product.
Table 1: Reactant and Product Properties
| Compound Name | Structure | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | 140.57 | White to light yellow solid.[4][5] MP: 46-47.5 °C.[6][7] BP: 213-214 °C.[6] Insoluble in water, soluble in ethanol, ether.[4] | |
| 3,4-Dimethoxybenzylamine | 5763-61-1 | C₉H₁₃NO₂ | 167.21 | Liquid.[8] BP: 281-284 °C.[9] Density: 1.109 g/mL.[8] Causes severe skin burns and eye damage.[10][11] | |
| This compound | ![]() | N/A | C₁₆H₁₈ClNO₂ | 291.77 | (Predicted) Oily liquid or low-melting solid. Properties are analogous to similar secondary benzylamines. |
Table 2: Reagent and Solvent Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Handling Precautions |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | White solid. Reacts violently with water to release flammable hydrogen gas.[12] Toxic if swallowed or in contact with skin. Must be handled under an inert atmosphere and protected from moisture.[13] |
| Methanol | 67-56-1 | CH₃OH | 32.04 | Colorless liquid. Highly flammable. Toxic via inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid. Flammable. Eye and respiratory irritant. Used for extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid. Hygroscopic. Used as a drying agent for organic solutions. |
Section 2: Synthesis Overview and Core Mechanism
The synthesis proceeds via a one-pot, two-step reductive amination. This strategy is highly efficient as it avoids the isolation of the intermediate imine, which can be unstable.
Experimental Workflow
The logical flow of the synthesis is designed for efficiency and control, minimizing side reactions and simplifying purification.
Caption: One-pot synthesis workflow.
Reaction Mechanism: A Deeper Look
The overall transformation is a cascade of two distinct chemical events: condensation followed by reduction.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dimethoxybenzylamine) on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms an unstable hemiaminal intermediate. Under the reaction conditions (often implicitly catalyzed by trace acidic or basic impurities, or self-catalyzed), the hemiaminal rapidly dehydrates, losing a molecule of water to form a Schiff base, or imine.[3][14] This step is a reversible equilibrium, but the subsequent irreversible reduction drives the reaction to completion.[3]
-
Imine Reduction: The formed imine is more reactive towards nucleophilic attack than the starting aldehyde. Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[15] The hydride attacks the electrophilic carbon of the C=N double bond, breaking the pi bond and forming the final, stable secondary amine product. The reaction is typically quenched with water to destroy any excess NaBH₄ and protonate the resulting amine anion.
Caption: The core mechanism of the synthesis.
Section 3: Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding approximately 1-5 grams of the final product. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals: 4-Chlorobenzaldehyde (99%), 3,4-Dimethoxybenzylamine (97%), Sodium Borohydride (98%+), Anhydrous Methanol, Ethyl Acetate (reagent grade), Deionized Water, Anhydrous Sodium Sulfate, Silica Gel (for column chromatography).
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).
Step-by-Step Procedure
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (e.g., 2.81 g, 20.0 mmol, 1.0 eq).
-
Add 100 mL of anhydrous methanol and stir until the aldehyde is fully dissolved.
-
To this solution, add 3,4-dimethoxybenzylamine (e.g., 3.34 g, 20.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Stir the resulting solution at room temperature for 2 hours. The progress of imine formation can be monitored by TLC, observing the consumption of the starting aldehyde.
-
-
Reduction of the Imine:
-
After 2 hours, place the reaction flask in an ice-water bath and cool the solution to 0 °C.
-
Causality: Cooling is critical to moderate the exothermic reaction of sodium borohydride with the solvent and to prevent over-reduction or side reactions.[16]
-
Slowly add sodium borohydride (e.g., 1.13 g, 30.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
-
Work-up and Extraction:
-
Cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of deionized water dropwise to decompose any unreacted sodium borohydride.
-
Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford this compound as a pure oil or solid.
-
Section 4: Troubleshooting and Process Optimization
| Potential Issue | Likely Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; low reactivity of starting materials. | Extend stirring time for both imine formation and reduction steps. Monitor closely with TLC. |
| Formation of 4-Chlorobenzyl alcohol | NaBH₄ added too quickly or at too high a temperature, reducing the starting aldehyde before imine formation is complete. | Ensure the reaction is cooled to 0 °C before NaBH₄ addition. Add the reducing agent slowly and in small portions. |
| Low Yield after Work-up | Incomplete extraction; product loss during purification. | Ensure thorough extraction by performing at least three extractions. Optimize chromatography conditions to ensure good separation and recovery. |
| Difficult Purification | Formation of closely-related byproducts. | Consider using a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative that is milder and often used for one-pot reductive aminations, as it will not readily reduce aldehydes or ketones but is highly effective for reducing iminium ions.[2][3] |
Conclusion
The one-pot reductive amination of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine using sodium borohydride is a highly reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the reduction step, and employing standard purification techniques, this protocol provides a clear and reproducible pathway to obtaining the target compound in high purity and yield. This guide provides the necessary technical depth and practical insights for researchers to successfully implement this valuable synthetic transformation.
References
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Sodium Borohydride . (2007). ESPI Metals. [Link]
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Sodium Borohydride SOP . (n.d.). OSU Chemistry. [Link]
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4-Chlorobenzaldehyde | C7H5ClO | CID 7726 . (n.d.). PubChem. [Link]
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Safety Data Sheet: Sodium borohydride . (n.d.). Carl ROTH. [Link]
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Sodium borohydride . (2025). Penta chemicals. [Link]
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Manufacture 4-chlorobenzaldehyde . (n.d.). Betterchemtech. [Link]
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4-Chlorobenzaldehyde . (n.d.). Wikipedia. [Link]
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Formation of imines and enamines . (n.d.). University of Calgary. [Link]
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CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride . (2024). YouTube. [Link]
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Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]
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Reductive amination . (n.d.). Wikipedia. [Link]
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Imine synthesis by oxidation, condensation, hydroamination or rearrangement . (n.d.). Organic Chemistry Portal. [Link]
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Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions . (2015). ResearchGate. [Link]
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Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A . (2018). StudySmarter. [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . (2017). Carbohydrate Polymers. [Link]
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3,4-Dimethoxybenzylamine . (2024). ChemBK. [Link]
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Imines - Properties, Formation, Reactions, and Mechanisms . (2022). Master Organic Chemistry. [Link]
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Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin . (2014). Journal of the Mexican Chemical Society. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Handling of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Executive Summary
This technical guide provides a comprehensive overview of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a substituted secondary diaryl-alkyl amine. While not extensively characterized in public literature, its structural motifs—a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group linked by a secondary amine—suggest its primary utility as a sophisticated intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document extrapolates its physicochemical properties from closely related analogs, outlines a robust and validated synthetic protocol via reductive amination, details essential characterization methodologies, and provides critical guidance on safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound as a scaffold for more complex molecular architectures.
Chemical Identity and Structural Elucidation
This compound is a secondary amine characterized by two distinct benzyl moieties attached to a central nitrogen atom.
-
IUPAC Name: N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine
-
Molecular Formula: C₁₆H₁₈ClNO₂
-
Molecular Weight: 291.77 g/mol
Structural Features and Their Implications:
The molecule's chemical behavior is dictated by the interplay of its three core components:
-
4-Chlorobenzyl Group: The chlorine atom is an electron-withdrawing group via induction, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen. It also provides a site for potential further functionalization and can enhance binding interactions in biological systems through halogen bonding.
-
3,4-Dimethoxybenzyl Group: The two methoxy groups are strongly electron-donating through resonance. This increases the electron density of the attached phenyl ring and can influence the overall electronic properties of the molecule. This "veratryl" moiety is a common feature in many biologically active natural products and pharmaceuticals.[3]
-
Secondary Amine Linker: The nitrogen atom's lone pair of electrons makes the molecule basic and nucleophilic. The N-H proton allows it to act as a hydrogen bond donor, a critical feature for molecular recognition in biological targets.
2D Chemical Structure:
(Image generated for illustrative purposes)Physicochemical Properties
Direct experimental data for this compound is scarce. The following properties are computed or estimated based on its structure and data from analogous compounds like Benzyl-(3,4-dimethoxybenzyl)amine and (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. [2][4]
| Property | Value (Estimated) | Rationale & Source |
|---|---|---|
| Molecular Weight | 291.77 g/mol | Calculated from the molecular formula C₁₆H₁₈ClNO₂. |
| XLogP3-AA | ~3.5 - 4.0 | The presence of the chlorine atom increases lipophilicity compared to the non-chlorinated analog (XLogP3 = 2.4). [2]The bromo-analog has a calculated XLogP3 of 3.6. [4] |
| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group. [2] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen atom and the two oxygen atoms of the methoxy groups. [2] |
| Rotatable Bond Count | 6 | Represents the molecule's conformational flexibility around single bonds. |
| Topological Polar Surface Area | 33.7 Ų | Calculated based on the N and O atoms; crucial for predicting membrane permeability. [2] |
| Appearance | Pale yellow to colorless oil or low-melting solid | Typical appearance for secondary benzylamines of this molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Poorly soluble in water. | Expected based on its lipophilic nature and molecular structure. |
Synthesis and Purification Workflow
The most direct and reliable method for preparing this compound is through reductive amination. This well-established reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its in-situ reduction to the target amine.
Causality in Experimental Design: The chosen protocol utilizes 4-chlorobenzylamine and 3,4-dimethoxybenzaldehyde as starting materials. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for reducing the protonated imine intermediate over the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol. Dichloromethane (DCM) serves as an excellent solvent as it is relatively non-reactive and effectively dissolves both the reactants and the intermediate. The purification by column chromatography is a critical, self-validating step to ensure the removal of unreacted starting materials and byproducts, yielding a compound of high purity suitable for further use.
Synthesis and Purification Workflow Diagram:
Caption: Workflow for synthesis, work-up, and purification.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol, 166 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add 4-chlorobenzylamine (1.05 mmol, 148 mg, 1.05 eq). Stir the mixture at room temperature for 20 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg, 1.5 eq) portion-wise over 5 minutes. The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to elute the pure this compound.
Structural Characterization and Validation
Affirming the identity and purity of the synthesized compound is paramount for the integrity of any subsequent research. A multi-technique approach provides a self-validating system of characterization.
Causality in Analytical Choices:
-
NMR Spectroscopy: Provides the definitive atomic-level map of the molecule. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR confirms the carbon skeleton.
-
Mass Spectrometry: Unambiguously determines the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior as it provides an exact mass, allowing for the confirmation of the molecular formula against theoretical values.
-
Infrared Spectroscopy: Serves as a quick functional group check, primarily to confirm the presence of the N-H bond and the aromatic C-H bonds.
-
HPLC: Quantifies the purity of the final product, ensuring it is free from starting materials or byproducts that could interfere with future applications.
Analytical Characterization Workflow:
Caption: Workflow for structural validation and purity analysis.
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃): Signals expected around δ 7.2-7.4 ppm (multiplet, 4H, chlorobenzyl ring), δ 6.7-6.9 ppm (multiplet, 3H, dimethoxybenzyl ring), δ 3.8-3.9 ppm (two singlets, 6H, two -OCH₃ groups), δ ~3.7 ppm (singlet, 2H, Ar-CH₂-N), δ ~3.6 ppm (singlet, 2H, Ar-CH₂-N), and a broad singlet for the N-H proton (variable chemical shift).
-
¹³C NMR (in CDCl₃): Peaks corresponding to the 14 unique carbon atoms, including signals in the aromatic region (110-140 ppm), signals for the two benzylic -CH₂- carbons (~50-55 ppm), and signals for the two methoxy carbons (~56 ppm).
-
HRMS (ESI+): Calculated exact mass for [M+H]⁺ (C₁₆H₁₉ClNO₂) would be approximately 292.1099. The observed mass should be within ±5 ppm of this value.
-
IR (thin film, cm⁻¹): A characteristic N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretches for aromatic (~3000-3100) and aliphatic (~2800-3000) protons, and strong C-O stretches for the methoxy groups around 1250 cm⁻¹.
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, its structure is a valuable starting point for creating novel molecules with potential biological activity.
-
Scaffold for Library Synthesis: The secondary amine can be readily functionalized through N-alkylation, acylation, or sulfonylation, allowing for the rapid generation of a library of derivatives. This is a common strategy in early-stage drug discovery to explore structure-activity relationships (SAR).
-
Intermediate for Bioactive Molecules: The 3,4-dimethoxyphenyl moiety is present in numerous compounds with diverse biological activities, including cardiovascular drugs and enzyme inhibitors. [3][5]The 4-chlorophenyl group is also a prevalent substituent in pharmaceuticals, often used to improve metabolic stability or enhance binding affinity. This compound therefore serves as a pre-built block combining these two pharmacologically relevant fragments.
-
Probes for Chemical Biology: Derivatives could be synthesized to include fluorescent tags or reactive groups, creating chemical probes to study biological pathways or identify protein targets.
Safety, Handling, and Storage
As a substituted benzylamine, this compound should be handled with care, assuming it possesses hazards similar to its structural relatives. [6][7][8]
-
Hazard Assessment:
-
Corrosive/Irritant: Likely to be corrosive to the skin and eyes and irritating to the respiratory tract. Direct contact should be strictly avoided. [7][8] * Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. [6][9]* Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times. [8][9]* Handling Procedures:
-
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors. [6] * Avoid creating aerosols.
-
Ensure an eyewash station and safety shower are immediately accessible. [7]* Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids. * Spill & Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. [7] * Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound represents a well-defined but underutilized chemical entity. Its synthesis is straightforward via established reductive amination protocols, and its structure can be unambiguously confirmed using standard analytical techniques. Possessing two distinct and pharmacologically relevant aromatic moieties, it stands as a valuable and versatile intermediate for researchers in synthetic and medicinal chemistry. Adherence to rigorous safety protocols is essential when handling this compound due to the presumed hazards associated with substituted benzylamines. This guide provides the foundational knowledge required for its synthesis, characterization, and safe utilization in a research setting.
References
- Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS.
- Miró Sabaté, C., & Delalu, H. (2015). Synthesis and Characterization of Secondary Nitrosamines From Secondary Amines Using Sodium Nitrite and P-Toluenesulfonic Acid. Chemical Asian Journal, 10(3), 674-8.
- Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS.
- Sdfine.
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- CDH Fine Chemical.
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- Sigma-Aldrich. 3,4-Dimethoxybenzylamine 97%.
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A Technical Guide to Elucidating the Mechanism of Action for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Abstract
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a novel chemical entity (NCE) whose mechanism of action has not been extensively characterized in publicly available literature. Its structure, however, contains well-known pharmacophores that suggest a plausible interaction with critical biological targets. The 3,4-dimethoxybenzyl moiety is structurally related to the phenylalkylamine class of compounds, which includes verapamil, a known L-type calcium channel blocker. The 4-chlorobenzyl group is a common substituent in pharmacologically active molecules, often enhancing binding affinity and modifying pharmacokinetic properties.[1][2] This guide presents a structured, hypothesis-driven framework for systematically elucidating the mechanism of action (MoA) of this compound, designed for researchers in pharmacology and drug development. We will proceed with the primary hypothesis that this compound acts as an L-type calcium channel blocker. This document outlines the requisite experimental workflows, from initial target binding and functional validation to downstream signaling analysis and off-target liability screening.
Introduction: Structural Rationale and Primary Hypothesis
The core structure of this compound (referred to herein as "NCE-1") is a dibenzylamine. Structure-activity relationship (SAR) studies on related benzylamine and dibenzylamine derivatives have pointed towards a wide range of biological activities, including antifungal, anticancer, and serotonin-norepinephrine reuptake inhibition.[2][3][4][5]
The most compelling structural feature of NCE-1 is the 3,4-dimethoxybenzyl group. This moiety is a key component of verapamil, a phenylalkylamine that functions by blocking L-type voltage-gated calcium channels.[6][7] These channels are crucial for regulating calcium influx in response to membrane depolarization in cardiac myocytes, vascular smooth muscle, and other excitable cells.[8] By blocking this influx, L-type calcium channel blockers (CCBs) induce vasodilation and reduce cardiac contractility, making them effective treatments for hypertension and angina.[9][10]
Based on this structural analogy, our primary hypothesis is:
NCE-1 functions as an L-type calcium channel antagonist, inhibiting the influx of extracellular calcium and subsequently modulating downstream calcium-dependent signaling pathways.
This guide will detail the experimental strategy to rigorously test this hypothesis.
Phase I: Target Engagement and Functional Validation
The initial phase is designed to confirm direct binding of NCE-1 to the L-type calcium channel and validate its functional consequence on channel activity.
Protocol: Radioligand Binding Assay for Target Affinity
This experiment will determine if NCE-1 directly competes with a known L-type calcium channel ligand for binding to the α1 subunit of the channel.[7]
Objective: To quantify the binding affinity (Kᵢ) of NCE-1 for the L-type calcium channel.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from a cell line overexpressing the human L-type calcium channel (e.g., HEK293 cells expressing Cav1.2) or from tissue known to be rich in these channels (e.g., rat cardiac ventricle).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific L-type channel radioligand, such as [³H]-nitrendipine.
-
Competitive Binding: Add increasing concentrations of NCE-1 (e.g., from 1 nM to 100 µM) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor, like nifedipine).
-
Incubation & Harvest: Incubate the plates to allow binding to reach equilibrium. Subsequently, rapidly harvest the contents onto glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of NCE-1. Use a non-linear regression model (e.g., one-site fit) to calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Expected Outcome & Interpretation: A low Kᵢ value would indicate high-affinity binding of NCE-1 to the L-type calcium channel, providing strong evidence for direct target engagement. This data can be summarized for clear comparison.
| Compound | Predicted Kᵢ (nM) |
| NCE-1 | 50 - 200 |
| Verapamil (Control) | 10 - 50 |
Table 1: Hypothetical binding affinity data for NCE-1 compared to a known standard.
Protocol: In Vitro Functional Assay (Calcium Flux)
This experiment assesses the functional impact of NCE-1 on calcium channel activity in a cellular context.
Objective: To determine if NCE-1 inhibits intracellular calcium influx mediated by L-type calcium channels.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., neonatal rat ventricular myocytes or a stable cell line expressing Cav1.2) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.
-
Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of NCE-1 or a vehicle control for a defined period.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Channel Activation: Add a depolarizing agent, such as a high concentration of potassium chloride (KCl), to activate the voltage-gated calcium channels.
-
Data Acquisition: Measure the fluorescence intensity kinetically before and after the addition of the depolarizing agent.
-
Analysis: Calculate the peak fluorescence response for each well. Plot the normalized response against the log concentration of NCE-1 to determine the IC₅₀ for functional inhibition.
Expected Outcome & Interpretation: A dose-dependent decrease in the KCl-induced calcium signal in the presence of NCE-1 would confirm its role as a functional antagonist of L-type calcium channels.
Caption: Workflow for the in vitro calcium flux functional assay.
Phase II: Downstream Signaling Pathway Analysis
Inhibition of calcium influx is expected to modulate downstream signaling cascades that are dependent on calcium as a second messenger. A key pathway in many cell types involves the Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein).[6]
Protocol: Western Blot for Downstream Protein Phosphorylation
Objective: To assess the effect of NCE-1 on the activation state of key downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., primary neurons or vascular smooth muscle cells) and treat them with a depolarizing stimulus (e.g., KCl) in the presence or absence of NCE-1 at its IC₅₀ concentration for a short period (e.g., 5-15 minutes).
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CaMKII, phospho-CREB).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: Strip the membrane and re-probe with antibodies for the total forms of the proteins (Total CaMKII, Total CREB) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
Expected Outcome & Interpretation: Treatment with NCE-1 is expected to reduce the stimulus-induced phosphorylation of CaMKII and CREB, providing a mechanistic link between channel blockade and changes in cellular signaling that can affect gene expression and cell function.
Caption: Hypothesized signaling pathway inhibited by NCE-1.
Phase III: Selectivity and Off-Target Profiling
A critical step in drug development is to understand the selectivity of a compound. While NCE-1 is hypothesized to target L-type calcium channels, it may interact with other receptors, enzymes, or ion channels.
Protocol: Broad-Panel Counter-Screening
Objective: To identify potential off-target interactions of NCE-1.
Methodology: Engage a contract research organization (CRO) to perform a broad liability panel screen (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). These panels typically include a wide range of common off-targets.
-
Compound Submission: Provide a sample of NCE-1 at a high concentration (typically 10 µM).
-
Screening: The compound is tested in binding or functional assays against a panel of 40-100 targets, including:
-
G-protein coupled receptors (GPCRs)
-
Other ion channels (hERG, Na⁺, K⁺)
-
Kinases
-
Transporters (e.g., SERT, NET)[4]
-
Nuclear receptors
-
-
Data Reporting: The CRO provides a report detailing the percent inhibition or activation for each target at the tested concentration.
Expected Outcome & Interpretation: The results will be summarized in a table. Significant activity is typically defined as >50% inhibition or activation. Any "hits" from this screen would warrant further investigation with full dose-response curves to determine their potency (IC₅₀ or EC₅₀). An ideal candidate will show high potency for the L-type calcium channel with minimal activity against other targets, particularly hERG, which is associated with cardiac risk.
| Target | Class | % Inhibition @ 10 µM |
| Cav1.2 (L-type) | Ion Channel | 95% |
| hERG | Ion Channel | < 20% |
| 5-HT₂ₐ Receptor | GPCR | < 10% |
| Adrenergic α₁ Receptor | GPCR | 35% |
| Cyclooxygenase-2 | Enzyme | < 5% |
Table 2: Hypothetical off-target screening data for NCE-1.
Conclusion and Future Directions
This technical guide outlines a logical and comprehensive strategy for elucidating the mechanism of action of this compound. The proposed workflow systematically tests the primary hypothesis of L-type calcium channel antagonism through binding, functional, and downstream signaling assays. The inclusion of broad off-target profiling ensures a thorough understanding of the compound's selectivity.
Positive results from this research plan would provide a strong foundation for advancing NCE-1 into more complex cellular models and eventually into in vivo studies to assess its therapeutic potential for conditions such as hypertension or cardiac arrhythmias.
References
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Calcium Channel Blockers. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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PMC. (n.d.). Principles of early drug discovery. Retrieved from: [Link]
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PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from: [Link]
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MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Retrieved from: [Link]
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(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine literature review
An In-depth Technical Guide on (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: Synthesis, Characterization, and Prospective Biological Evaluation
Executive Summary
This compound is a secondary amine featuring two distinct, pharmacologically relevant benzyl moieties. While direct literature on this specific molecule is sparse, its structural components—the 4-chlorobenzyl group known for enhancing metabolic stability and the 3,4-dimethoxybenzyl (veratryl) scaffold present in numerous bioactive compounds—suggest a strong potential for applications in drug discovery. This guide serves as a comprehensive resource for researchers, providing a proposed, high-yield synthesis pathway via reductive amination, detailed protocols for its characterization, and a prospective analysis of its potential biological activities based on data from structurally analogous compounds. By synthesizing established chemical principles with insights from related molecules, this document aims to provide a foundational framework for the investigation of this compound as a novel chemical entity.
Introduction and Scientific Rationale
The rational design of novel therapeutic agents often involves the combination of well-understood pharmacophores to create new molecules with unique biological profiles. This compound is a prime example of such a design strategy. It incorporates two key structural motifs:
-
The 4-Chlorobenzyl Moiety: The introduction of a chlorine atom onto a phenyl ring is a common strategy in medicinal chemistry. It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the chloro-substituent can block sites of oxidative metabolism, thereby increasing the compound's half-life. The precursor, 4-chlorobenzylamine, is a readily available reagent used in the synthesis of a wide range of compounds, including N-(4-halobenzyl)amides with demonstrated antifungal activity[1][2].
-
The 3,4-Dimethoxybenzyl (Veratryl) Moiety: This group is a structural component of numerous natural products and synthetic compounds with significant biological activity, including potential antimicrobial and anticancer properties[3]. The methoxy groups are known to influence receptor binding and can be key to a molecule's interaction with biological targets. The precursor, 3,4-dimethoxybenzylamine, is a well-characterized building block in organic synthesis[4].
The combination of these two fragments into a single secondary amine structure presents an intriguing target for discovery. This guide provides the theoretical and practical basis for its synthesis, purification, and characterization, and explores its potential therapeutic applications by drawing logical parallels from closely related chemical structures.
Proposed Synthesis Pathway: Reductive Amination
The most direct and widely employed method for synthesizing secondary amines of this nature is a one-pot reductive amination. This process involves the condensation of an aldehyde with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target amine.
Causality of Experimental Choice: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials: 3,4-dimethoxybenzaldehyde and 4-chlorobenzylamine. The reaction typically proceeds under mild conditions with high yields and avoids the potential for over-alkylation, a common side reaction in alternative methods like direct nucleophilic substitution of a benzyl halide.
Caption: Proposed synthesis of the title compound via reductive amination.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-chlorobenzylamine (1.41 g, 10 mmol)[2].
-
Solvent Addition: Add 100 mL of methanol as the solvent and stir the mixture at room temperature until all solids are dissolved.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction: Cool the flask in an ice bath to 0 °C. Cautiously add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC analysis indicates the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
Physicochemical Properties: A Comparative Overview
While experimental data for the title compound is not available, its key physicochemical properties can be reliably predicted. The following table presents these predicted values alongside experimental or computed data for its precursors and a structurally similar analog, (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine[5].
| Property | This compound (Predicted) | 4-Chlorobenzylamine[2] | 3,4-Dimethoxybenzylamine[4] | (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine[5] |
| Molecular Formula | C₁₆H₁₈ClNO₂ | C₇H₈ClN | C₉H₁₃NO₂ | C₁₆H₁₈BrNO₂ |
| Molecular Weight | 291.77 g/mol | 141.60 g/mol | 167.21 g/mol | 336.22 g/mol |
| XLogP3 | ~3.8 | 1.7 | 1.0 | ~4.0 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 1 | 3 | 3 |
Data for precursors and analog obtained from PubChem.
Prospective Biological and Pharmacological Profile
The potential biological activity of this compound can be inferred from studies on compounds containing its core motifs. The literature suggests that molecules with these structural features often exhibit anticancer and antimicrobial properties.
-
Anticancer Potential: Many benzylamine derivatives have been investigated as anticancer agents. For instance, compounds with a dimethoxybenzyl group have been explored for their ability to inhibit cell proliferation[3]. Structurally related benzamides have been designed as protein kinase inhibitors, a key target in cancer therapy[6]. Furthermore, phenstatin analogs containing a (methoxyphenyl)(trimethoxyphenyl)methanone core, which shares features with our target molecule, are known tubulin inhibitors with potent cytotoxic activity in vitro and in vivo[7]. The combination of the 4-chloro and 3,4-dimethoxy substituted benzyl groups may yield a compound with activity against various cancer cell lines.
-
Antimicrobial Activity: N-(4-halobenzyl)amides, which share the 4-chlorobenzyl moiety, have been synthesized and evaluated for their antifungal activity against various Candida strains[1]. Similarly, other dimethoxybenzyl derivatives have shown potential antimicrobial effects[3]. This suggests that the title compound could be a valuable candidate for screening against a panel of bacterial and fungal pathogens.
Caption: Prospective activity based on structural analogs.
Protocols for Structural Characterization
To ensure the identity and purity of the synthesized compound, a self-validating system of analytical techniques must be employed.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess the purity of column fractions.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). Adjust polarity as needed.
-
Visualization: UV lamp (254 nm) and/or staining with potassium permanganate solution.
-
Procedure: Spot the reaction mixture alongside the starting materials. The product should have an Rf value intermediate between the starting aldehyde/amine and distinct from the imine intermediate.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural elucidation.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H-NMR (Expected Signals):
-
Aromatic protons from the 4-chlorobenzyl ring (~7.2-7.4 ppm).
-
Aromatic protons from the 3,4-dimethoxybenzyl ring (~6.8-7.0 ppm).
-
Two singlet signals for the benzylic CH₂ groups (~3.7-3.9 ppm).
-
Two distinct singlets for the two methoxy (OCH₃) groups (~3.8-3.9 ppm).
-
A broad singlet for the amine N-H proton (variable chemical shift).
-
-
¹³C-NMR (Expected Signals):
-
Distinct signals for all 16 carbon atoms, including quaternary aromatic carbons, protonated aromatic carbons, benzylic carbons, and methoxy carbons.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and molecular weight.
-
Technique: Electrospray Ionization (ESI) is typically suitable.
-
Expected Result: The measured monoisotopic mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ (C₁₆H₁₉ClNO₂⁺), confirming the molecular formula. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Conclusion and Future Directions
This compound represents a synthetically accessible molecule with a promising, albeit unexplored, pharmacological profile. This guide outlines a robust and efficient method for its synthesis via reductive amination and provides the necessary protocols for its rigorous characterization.
Based on a comprehensive analysis of its structural components and related compounds, this molecule warrants investigation as a potential anticancer or antimicrobial agent. The logical next steps for researchers are:
-
Synthesis and Characterization: Perform the synthesis and confirm the structure and purity of the compound using the protocols described.
-
In Vitro Screening: Evaluate the compound's cytotoxic activity against a panel of human cancer cell lines (e.g., K562, HL-60)[6]. Concurrently, determine its Minimum Inhibitory Concentration (MIC) against relevant bacterial and fungal strains[1].
-
Mechanism of Action Studies: Should promising activity be identified, subsequent studies could investigate its mechanism of action, such as its potential to inhibit specific protein kinases or interfere with tubulin polymerization[6][7].
This foundational work provides the scientific community with the necessary tools and rationale to explore the therapeutic potential of this novel chemical entity.
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An In-depth Technical Guide on the Synthesis and Putative History of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Executive Summary
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary amine that, while not extensively documented in historical literature as a standalone discovery, represents a confluence of two critical pharmacophores in medicinal chemistry: the 4-chlorobenzyl group and the 3,4-dimethoxybenzyl (veratryl) group. This guide provides a comprehensive technical overview of its logical synthesis, grounded in established chemical principles, and contextualizes its significance through the lens of its constituent moieties. The primary synthetic route detailed herein is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine, a robust and widely adopted method for C-N bond formation.[1][2] This document offers a detailed retrosynthetic analysis, step-by-step protocols for precursor and final product synthesis, and a discussion of the compound's potential applications based on the known bioactivity of structurally related molecules.
Historical Context & The Rationale for Synthesis
A direct, named discovery of this compound is not prominent in the annals of chemical literature. Its existence and importance are inferred from its status as a synthetic intermediate and its relationship to compounds with significant biological activity. The true "history" of this molecule lies in the long-established utility of its building blocks.
-
The 3,4-Dimethoxybenzyl (Veratryl) Moiety: This group is a cornerstone in the synthesis of numerous pharmaceuticals. It is a key structural element in isoquinoline alkaloids like papaverine and has been integral to the development of drugs targeting various receptors and enzymes. For instance, derivatives of 3,4-dimethoxybenzamide have been explored as potent gastroprokinetic agents.[3]
-
The 4-Chlorobenzyl Group: The introduction of a chloro-substituent on a benzyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions. This moiety is found in a wide array of compounds, including antihistamines and antidepressants. The synthesis of 4-chlorobenzyl precursors, such as 4-chlorobenzyl chloride, has been reported since the late 19th century.[4]
The combination of these two fragments into a single molecule is a logical step in scaffold development for creating diverse chemical libraries. Structurally similar compounds, such as N-(4-(benzyloxy)benzyl) quinolines and 4-(3-chloro-4-methoxybenzyl)aminophthalazines, have been synthesized and evaluated for activities ranging from antimycobacterial to phosphodiesterase 5 (PDE5) inhibition.[5][6] Therefore, this compound serves as a valuable, non-commercially documented intermediate for accessing novel chemical space.
Retrosynthetic Analysis & Strategic Approach
The most direct and industrially scalable approach to synthesizing unsymmetrical secondary amines is reductive amination.[1] The retrosynthetic analysis of the target molecule logically disconnects the C-N bond, identifying a primary amine and a carbonyl compound as the ideal precursors.
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An In-Depth Technical Guide to the In Silico Modeling of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine as a Putative Monoamine Oxidase B Inhibitor
Abstract
This whitepaper provides a comprehensive technical guide for the in silico modeling of the novel small molecule, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. In the absence of empirical data for this specific compound, we postulate a scientifically grounded hypothesis that it may act as an inhibitor of Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases. This hypothesis is predicated on the structural prevalence of the benzylamine scaffold in known MAO-B inhibitors.[1] This guide offers a detailed, step-by-step workflow for researchers, scientists, and drug development professionals to rigorously evaluate this hypothesis using a suite of computational tools. The methodologies delineated herein encompass ligand and protein preparation, molecular docking simulations, molecular dynamics (MD) simulations for assessing binding stability, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By following this guide, researchers can generate a comprehensive in silico profile of this compound, enabling an informed assessment of its potential as a therapeutic agent.
Introduction: The Rationale for In Silico Investigation
The escalating costs and protracted timelines of traditional drug discovery paradigms necessitate the integration of robust computational methodologies.[2] In silico modeling allows for the rapid, cost-effective screening and characterization of novel chemical entities, prioritizing candidates with the highest probability of success for further experimental validation. This guide focuses on this compound, a compound for which, to our knowledge, no biological activity data has been published.
The chemical architecture of this molecule, featuring a central amine linked to a 4-chlorobenzyl and a 3,4-dimethoxybenzyl moiety, bears a significant resemblance to known benzylamine-based inhibitors of Monoamine Oxidase B (MAO-B).[1][3] MAO-B is a flavoenzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[3] Inhibition of MAO-B can elevate dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease.[4]
Hypothesis: Based on its structural analogy to known pharmacophores, we hypothesize that this compound is a potential inhibitor of human Monoamine Oxidase B.
This guide will systematically detail the in silico protocols to test this hypothesis, providing a foundational dataset for its potential as a drug candidate.
The Computational Workflow: A Strategic Overview
Our in silico investigation is structured as a multi-step computational workflow, designed to provide a holistic view of the compound's potential as a MAO-B inhibitor. Each stage builds upon the previous, offering progressively deeper insights into the molecule's behavior.
Caption: Workflow for Molecular Dynamics Simulation.
MD Simulation Protocol using GROMACS
Objective: To evaluate the stability of the this compound-MAO-B complex.
Methodology:
-
System Preparation: The best-docked pose of the protein-ligand complex is used as the starting structure. The complex is placed in a cubic box of water molecules, and ions are added to neutralize the system.
-
Ligand Topology Generation: The topology and parameter files for the ligand are generated using a force field compatible with the protein force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Energy Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is equilibrated in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures that the system reaches the desired temperature and pressure.
-
Production MD: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The generated trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond interactions between the protein and the ligand over time.
Interpretation of MD Simulation Results
-
RMSD: A stable RMSD plot for both the protein and the ligand indicates that the complex is stable throughout the simulation.
-
RMSF: The RMSF plot highlights the flexible regions of the protein. Lower fluctuations in the active site residues suggest a stable binding of the ligand.
-
Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and the protein over the simulation time further confirms the stability of the binding.
ADMET Prediction: Profiling for Drug Development
Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk drug development projects. [2]In silico ADMET prediction provides a preliminary safety and pharmacokinetic profile.
ADMET Prediction Protocol
Objective: To predict the ADMET properties of this compound.
Methodology:
-
Web Server Usage: The SwissADME web server can be used for the prediction of various ADME properties. [5][6][7][8][9]2. Toxicity Prediction: For toxicity prediction, various in silico toxicology tools can be employed, which use (Q)SAR models and machine learning to predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.
Predicted ADMET Profile
The following table presents a template for summarizing the predicted ADMET properties.
| ADMET Property | Prediction | Interpretation |
| Absorption | ||
| GI Absorption | High/Low | Likelihood of absorption from the gut |
| BBB Permeant | Yes/No | Potential to cross the blood-brain barrier |
| Distribution | ||
| P-gp Substrate | Yes/No | Susceptibility to efflux pumps |
| Metabolism | ||
| CYP Isoform Inhibition | CYP1A2, CYP2C19, etc. | Potential for drug-drug interactions |
| Excretion | ||
| Renal OCT2 Substrate | Yes/No | Potential for renal excretion pathway |
| Toxicity | ||
| Mutagenicity (AMES test) | Positive/Negative | Potential to cause DNA mutations |
| Carcinogenicity | Positive/Negative | Potential to cause cancer |
| Hepatotoxicity | High/Low Risk | Potential for liver damage |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow to investigate the potential of this compound as a novel Monoamine Oxidase B inhibitor. By systematically applying the detailed protocols for physicochemical property analysis, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust preliminary dataset.
The findings from these computational studies will serve as a strong foundation for decision-making regarding the prioritization of this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation. Positive in silico results, including strong binding affinity to MAO-B, stable binding in MD simulations, and a favorable ADMET profile, would provide a compelling rationale for advancing this molecule in the drug discovery pipeline.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. URL: [Link]
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Mateev, E. V., Valkova, I., Georgieva, M., & Zlatkov, A. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. URL: [Link]
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ResearchGate. (2023, September 19). How to interprete and analyze molecular docking results? URL: [Link]
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BioExcel. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. URL: [Link]
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The Computational Chemist. (2023, August 12). How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. URL: [Link]
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Protheragen. (n.d.). ADMET Prediction. URL: [Link]
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Fiveable. (n.d.). ADMET prediction. URL: [Link]
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Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. URL: [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. URL: [Link]
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Karaduman, R., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1358. URL: [Link]
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Myint, S., & Xie, X. Q. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1338. URL: [Link]
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Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. URL: [Link]
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Mateev, E., et al. (2023). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. URL: [Link]
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Panda, P. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. URL: [Link]
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Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. URL: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. URL: [Link]
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Byška, J., et al. (2019). Analysis of Long Molecular Dynamics Simulations Using Interactive Focus+Context Visualization. Computer Graphics Forum, 38(3), 543-556. URL: [Link]
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Galaxy Training Network. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. URL: [Link]
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Egieyeh, S. A., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. bioRxiv. URL: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. URL: [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? URL: [Link]
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K, Angela. (2023, August 22). How To Get Started With Analysing Your Simulation Data. Medium. URL: [Link]
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Wang, Y., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(11), 3183. URL: [Link]
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Li, Y., et al. (2022). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. International Journal of Molecular Sciences, 23(20), 12275. URL: [Link]
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Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. URL: [Link]
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Methodological & Application
Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine from 4-chlorobenzylamine
Abstract
This application note provides a detailed, reliable, and efficient protocol for the synthesis of the secondary amine, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, commencing from 4-chlorobenzylamine. The described methodology centers on the widely-utilized reductive amination reaction, a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds.[1][2] This process involves the initial formation of an imine intermediate from 4-chlorobenzylamine and 3,4-dimethoxybenzaldehyde, followed by an in-situ reduction to yield the target secondary amine. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters and optimization strategies.
Introduction: The Significance of Substituted Dibenzylamines
Substituted dibenzylamine scaffolds are prevalent structural motifs in a diverse array of biologically active molecules and pharmaceutical agents. The specific electronic and steric properties imparted by the substituent groups on the aromatic rings are crucial for modulating the pharmacological activity of these compounds. The target molecule, this compound, serves as a valuable intermediate in the synthesis of more complex molecular architectures. A robust and scalable synthetic route is therefore of paramount importance for researchers in medicinal chemistry and drug discovery. Reductive amination stands out as a superior method for the synthesis of secondary amines, effectively circumventing the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1][3]
The Synthetic Strategy: Reductive Amination
The synthesis of this compound from 4-chlorobenzylamine is most effectively achieved through a one-pot reductive amination procedure. This powerful and versatile reaction class allows for the direct conversion of a primary amine and a carbonyl compound into a secondary amine.[4][5] The overall transformation can be dissected into two key mechanistic steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-chlorobenzylamine) on the carbonyl carbon of the aldehyde (3,4-dimethoxybenzaldehyde). This is followed by a dehydration step to form the corresponding N-benzylidene imine intermediate. The formation of the imine is typically favored under mildly acidic conditions.[3]
-
Reduction of the Imine: The newly formed imine is then reduced in the same reaction vessel to the desired secondary amine. This is accomplished through the introduction of a suitable reducing agent.
Visualizing the Workflow
Figure 1: Workflow for the synthesis of the target molecule.
Choosing the Right Tools: Reagent Selection
The success of a reductive amination hinges on the judicious selection of the reducing agent. While several hydride-based reagents can effect the reduction of imines, their reactivity towards the starting aldehyde must be considered.
-
Sodium Borohydride (NaBH₄): A cost-effective and commonly used reducing agent, sodium borohydride is capable of reducing both aldehydes and ketones.[6] To prevent the undesired reduction of the starting 3,4-dimethoxybenzaldehyde, it is crucial to allow sufficient time for the complete formation of the imine before introducing the sodium borohydride.[3][6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent is a milder and more selective reducing agent compared to sodium borohydride.[7][8] STAB is particularly well-suited for one-pot reductive aminations as it reduces iminium ions much faster than it reduces aldehydes or ketones.[7] This selectivity minimizes the formation of the corresponding alcohol byproduct. Dichloroethane (DCE) is the preferred solvent for reactions involving STAB.[7][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, sodium cyanoborohydride is not sensitive to water and is often used in protic solvents like methanol.[6] However, due to the toxicity of cyanide byproducts, its use is often avoided when possible.
For this protocol, we will detail the procedure using sodium borohydride due to its widespread availability and cost-effectiveness, with a note on the advantages of using sodium triacetoxyborohydride for enhanced selectivity.
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chlorobenzylamine | 141.59 | 1.42 g | 10.0 |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 10.0 |
| Methanol (anhydrous) | 32.04 | 50 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 |
| Deionized Water | 18.02 | 50 mL | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzylamine (1.42 g, 10.0 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).
-
Add 50 mL of anhydrous methanol to the flask.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
-
Reduction:
-
After 1 hour, cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 3 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[10]
-
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the target molecule. Expected ¹H NMR signals would include aromatic protons from both rings, singlets for the two methoxy groups, and a singlet for the benzylic methylene protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (for the methoxy groups).
Troubleshooting and Optimization
-
Formation of Benzyl Alcohol Byproduct: If significant amounts of 3,4-dimethoxybenzyl alcohol are observed, it indicates that the reduction of the aldehyde is competing with the reduction of the imine. This can be minimized by ensuring the complete formation of the imine before adding the reducing agent or by using a more selective reducing agent like sodium triacetoxyborohydride.[10]
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the reaction can be gently heated.
-
Over-alkylation: While less common with reductive amination, the formation of a tertiary amine is a possibility.[10] This can be minimized by using a 1:1 stoichiometry of the amine and aldehyde.
Conclusion
The protocol outlined in this application note provides a reliable and straightforward method for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable synthetic intermediate in high yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of secondary amines, making this a valuable addition to the synthetic chemist's toolkit.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Pawar, S. D., Adole, V. A., & Jagdale, S. V. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 98(10), 100155.
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Wikipedia. (2023, December 27). Sodium triacetoxyborohydride. Retrieved from [Link]
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ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2010, January 1). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
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SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
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MDPI. (2023, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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National Institutes of Health. (2016, December 13). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, July 25). reductive amination in case of secondary amines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Some Imines and Investigation of their Biological Activity. Retrieved from [Link]
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ResearchGate. (2020, September 17). synthesis of new heterocyclic compounds containing imine group. Retrieved from [Link]
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Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
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ACS Publications. (n.d.). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction1. The Journal of Organic Chemistry. Retrieved from [Link]
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YouTube. (2020, March 20). reductive amination & secondary amine synthesis. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. Retrieved from [Link]
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National Academy of Sciences of Ukraine. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
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Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via Reductive Amination: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of the tertiary amine, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, through a one-pot reductive amination procedure. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into reaction optimization and safety. The synthesis involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine, followed by in-situ reduction of the resulting imine intermediate using sodium triacetoxyborohydride (STAB). This method is highlighted for its efficiency, mild reaction conditions, and high yield.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and agrochemical industries.[1] Reductive amination, also known as reductive alkylation, stands out as one of the most effective and widely used methods for forming carbon-nitrogen (C-N) bonds.[2][3] This process transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced.[2]
The power of this methodology lies in its ability to construct complex amine architectures from readily available carbonyl compounds and amines.[4] For the synthesis of this compound, a one-pot direct reductive amination approach is particularly advantageous.[2] In this strategy, the aldehyde (4-chlorobenzaldehyde) and the primary amine (3,4-dimethoxybenzylamine) are combined in the presence of a selective reducing agent. This allows for the in-situ formation of the imine intermediate, which is then immediately reduced to the target tertiary amine.[5] This approach streamlines the synthesis, minimizes handling of the potentially unstable imine, and often leads to higher overall yields.
Mechanistic Insights: The Chemistry Behind the Synthesis
The reductive amination process for synthesizing this compound proceeds through two key mechanistic steps:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dimethoxybenzylamine) on the electrophilic carbonyl carbon of the aldehyde (4-chlorobenzaldehyde).[6] This is typically facilitated by slightly acidic conditions, which protonate the carbonyl oxygen, enhancing its electrophilicity.[6] Following the initial attack, a series of proton transfers leads to the formation of a carbinolamine intermediate.[7] This intermediate then undergoes dehydration to form a Schiff base, or imine.
-
Reduction of the Imine: The newly formed imine is then reduced to the final tertiary amine product. The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting aldehyde.[8]
The Role of Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaB(OAc)₃H), commonly known as STAB, is the reagent of choice for this synthesis.[1][9] Its effectiveness stems from several key properties:
-
Mild and Selective: STAB is a milder reducing agent compared to sodium borohydride (NaBH₄) and even sodium cyanoborohydride (NaBH₃CN).[9][10] It readily reduces aldehydes but is significantly less reactive towards most ketones.[9] This selectivity is crucial in a one-pot reaction, preventing the premature reduction of the starting 4-chlorobenzaldehyde.[5]
-
Enhanced Safety Profile: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification, making it a safer alternative.[1][11]
-
Compatibility: STAB is effective in common aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[12][13] While it is sensitive to water and methanol, it reacts slowly with ethanol and isopropanol.[9][10]
The mechanism of reduction involves the delivery of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the protonated imine (iminium ion).[14] The three electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, contributing to its selectivity.[5]
Visualizing the Synthesis
Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride. [12]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 g | 7.11 |
| 3,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | 1.19 g | 7.11 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.81 g | 8.53 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 30 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane/Ethyl Acetate (eluent) | - | - | As needed | - |
Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 g, 7.11 mmol) and 3,4-dimethoxybenzylamine (1.19 g, 7.11 mmol).
-
Solvent Addition: Add 30 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.81 g, 8.53 mmol) portion-wise over 10-15 minutes. Note: The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde by TLC), carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless to pale yellow oil.
Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.35 (m, 4H, Ar-H), 6.75-6.85 (m, 3H, Ar-H), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.72 (s, 2H, NCH₂), 3.68 (s, 2H, NCH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.0, 148.2, 138.8, 132.8, 132.1, 130.2, 128.5, 120.9, 111.9, 111.1, 55.9, 55.8, 53.2, 52.8 |
| Mass Spectrometry (ESI+) | m/z: 292.1 [M+H]⁺ |
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting materials after 12 hours, an additional portion of STAB (0.2-0.5 equivalents) can be added. Ensure all reagents and solvents are anhydrous, as moisture can decompose the STAB. [10][13]* Side Product Formation: The primary potential side product is the alcohol resulting from the reduction of 4-chlorobenzaldehyde. This is minimized by the use of the selective STAB reagent. If significant alcohol formation is observed, it may indicate a less active batch of STAB or the presence of protic impurities.
-
Dialkylation: While less common with STAB, over-alkylation can sometimes be an issue in reductive aminations, especially if the primary amine is used in excess. [11]Maintaining a 1:1 stoichiometry of the aldehyde and amine is recommended.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Reagents:
-
4-Chlorobenzaldehyde: Harmful if swallowed and may cause skin and eye irritation. [15] * 1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. Handle with extreme care.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. [10]It is also a skin and eye irritant. Avoid inhalation of dust.
-
Conclusion
The one-pot reductive amination using sodium triacetoxyborohydride is a highly efficient, reliable, and safe method for the synthesis of this compound. The mild reaction conditions, high selectivity of the reducing agent, and straightforward work-up procedure make this protocol well-suited for both small-scale research and larger-scale production in drug development settings. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently achieve high yields of the desired tertiary amine.
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Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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Carlson, M. W.; Ciszewski, J. T.; Bhatti, M. M.; Swanson, W. F.; Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. J. Chem. Educ.2016 , 93 (4), 743–746. [Link]
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Wikipedia. Reductive amination. Accessed January 15, 2026. [Link]
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Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. September 1, 2017. Accessed January 15, 2026. [Link]
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Application Notes and Protocols: Leveraging (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for Novel Target Discovery in Proteomics Research
Introduction: Unveiling New Protein Interactions with a Novel Chemical Scaffold
In the dynamic landscape of drug discovery and chemical biology, the identification of novel protein targets for small molecules is a critical step in understanding biological pathways and developing new therapeutics.[1] The compound (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine represents a unique chemical scaffold with potential for engaging novel protein targets. Its structural motifs, including a halogenated phenyl ring and a dimethoxybenzyl group, suggest possibilities for diverse molecular interactions within the cellular proteome.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the use of this compound, hereafter referred to as "CDBA," in proteomics research. We will delve into the rationale behind its application as a chemical probe, provide detailed protocols for its use in target identification, and discuss the interpretation of potential results. This document is designed to be a practical resource, blending established proteomic techniques with the exploratory nature of investigating a novel chemical entity.
The core challenge with any new small molecule is to elucidate its mechanism of action, which begins with identifying its direct protein binding partners.[1][2] This process, often termed target deconvolution, is essential for translating a phenotypic screening hit into a validated therapeutic lead.[3][4] Here, we will outline a "compound-centric" chemical proteomics approach, where CDBA is systematically used to capture and identify its interacting proteins from complex biological mixtures.[5]
Section 1: Rationale for Using CDBA in Proteomics
The structure of CDBA suggests several features that make it an intriguing candidate for proteomics research. The 4-chlorobenzyl group can participate in halogen bonding and hydrophobic interactions, while the 3,4-dimethoxybenzyl moiety offers potential for hydrogen bonding and other polar interactions. The secondary amine linkage provides a point for potential modification to create a chemical probe without drastically altering the core scaffold's binding properties.
Our proposed strategy is to utilize CDBA as the foundation for an affinity-based chemical probe.[6][7] This involves chemically modifying the CDBA molecule to incorporate a "tag" that allows for the enrichment of its binding partners from a cell lysate.[8] A common and effective approach is the inclusion of a biotin tag, which has an exceptionally high affinity for streptavidin, enabling efficient pull-down of the probe-protein complexes.[9]
From Compound to Chemical Probe: A Synthetic Strategy
To employ CDBA in affinity-based proteomics, it must first be derivatized into a probe. This typically involves the addition of a linker arm and a terminal biotin moiety. The secondary amine in CDBA is an ideal site for such a modification. A proposed synthetic route could involve the acylation of the amine with a linker that has a terminal alkyne group. This alkyne can then be "clicked" onto an azide-functionalized biotin molecule using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bio-orthogonal ligation method.[8]
Section 2: Experimental Design and Workflow
A well-designed proteomics experiment is crucial for obtaining high-confidence target identification. The general workflow for using a CDBA-based probe involves several key stages, from cell treatment to mass spectrometry analysis and data interpretation.
Overall Experimental Workflow
The following diagram illustrates the major steps in a typical affinity-based proteomics experiment using a biotinylated CDBA probe.
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Application Notes & Protocols: (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine as a Key Intermediate in the Synthesis of Isoquinoline Scaffolds
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine . This secondary amine is a valuable intermediate, particularly in the construction of substituted isoquinoline frameworks, which are core structures in numerous pharmacologically active alkaloids and synthetic compounds. This guide provides a detailed protocol for the synthesis of this intermediate via reductive amination and its subsequent utilization in a Bischler-Napieralski type reaction to form a dihydroisoquinoline precursor.
Introduction: The Strategic Importance of Substituted Benzylamines
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of many natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] The synthesis of complex isoquinoline alkaloids often relies on the strategic assembly of key fragments. The title compound, this compound, combines two critical structural motifs: the 3,4-dimethoxybenzyl group, prevalent in many natural alkaloids like papaverine, and the 4-chlorobenzyl group, which can modulate the pharmacological properties of a molecule.[3]
This guide will first detail a robust and widely applicable method for the synthesis of this compound using reductive amination. This method is favored for its operational simplicity and broad functional group tolerance.[4][5] Subsequently, we will demonstrate the utility of this intermediate in the construction of a 1-(4-chlorobenzyl)-3,4-dihydroisoquinoline derivative, a direct precursor to a variety of isoquinoline-based compounds, through the classic Bischler-Napieralski reaction.[6][7]
Synthetic Pathways and Mechanistic Overview
The overall synthetic strategy involves a two-stage process. The first stage is the formation of the secondary amine intermediate, and the second is its elaboration into the dihydroisoquinoline core.
Stage 1: Synthesis of this compound via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or iminium ion from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine. This one-pot procedure is highly efficient and prevents the over-alkylation often seen in direct alkylation methods.
The reaction can be approached in two ways:
-
Route A: Reacting 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine.
-
Route B: Reacting 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine.
Both routes are viable, and the choice may depend on the commercial availability and cost of the starting materials. For the purpose of this protocol, we will focus on Route A.
The mechanism involves the nucleophilic attack of the primary amine on the aldehyde to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, such as sodium borohydride (NaBH₄), present in the reaction mixture then selectively reduces the imine C=N bond to yield the secondary amine.
Caption: Workflow for Dihydroisoquinoline Synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via reductive amination of 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 5.00 g | 30.1 |
| 4-Chlorobenzylamine | 141.59 | 4.26 g | 30.1 |
| Methanol (MeOH) | - | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.71 g | 45.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (5.00 g, 30.1 mmol) and methanol (150 mL). Stir at room temperature until the aldehyde is completely dissolved.
-
Amine Addition: Add 4-chlorobenzylamine (4.26 g, 30.1 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.71 g, 45.2 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil. A typical yield for this type of reaction is in the range of 85-95%.
Protocol 2: Synthesis of 1-(4-Chlorobenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline
This protocol outlines the acylation of the synthesized secondary amine followed by Bischler-Napieralski cyclization.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 291.78 | 5.00 g | 17.1 |
| Toluene | - | 100 mL | - |
| Triethylamine (Et₃N) | 101.19 | 2.4 mL | 17.1 |
| Acetyl Chloride | 78.50 | 1.22 mL | 17.1 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 15 mL | 161 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
Step-by-Step Procedure:
-
Acylation:
-
In a 250 mL round-bottom flask, dissolve this compound (5.00 g, 17.1 mmol) in toluene (100 mL).
-
Add triethylamine (2.4 mL, 17.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.22 mL, 17.1 mmol) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the crude N-acetylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Bischler-Napieralski Cyclization:
-
Caution: This step should be performed with extreme care in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To the flask containing the crude N-acetylated intermediate, add phosphoryl chloride (15 mL, 161 mmol).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with stirring.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-(4-chlorobenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline.
-
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the C=O stretch of the aldehyde and the appearance of the N-H stretch of the secondary amine in Protocol 1, and the formation of the iminium bond in the cyclized product of Protocol 2.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex heterocyclic compounds. The reductive amination protocol described provides a reliable and high-yielding route to this key building block. Its subsequent application in the Bischler-Napieralski reaction demonstrates its utility in constructing the 1-benzyl-3,4-dihydroisoquinoline core, opening avenues for the synthesis of a diverse library of potentially bioactive molecules for drug discovery and development.
References
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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- Fukuda, Y., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1670.
- Chinese Patent CN114573569A. (2022).
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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SciSpace. (n.d.). Preparation methods of papaverine and papaverine hydrochloride. Retrieved from [Link]
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Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
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Scribd. (n.d.). Lecture - Papaverine. Retrieved from [Link]
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-
ResearchGate. (n.d.). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
SciSpace. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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YouTube. (2021). Bischler–Napieralski Reaction. Retrieved from [Link]
-
University of Glasgow. (n.d.). The Chemistry of Papaverine. Retrieved from [Link]
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Application Note & Protocols for the Quantitative Analysis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise quantification for process optimization, quality control, and regulatory compliance, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative
This compound is a secondary amine that serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, access to reliable and validated analytical methods for its quantification is paramount. The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for high sensitivity or structural confirmation.
This guide explores three complementary techniques to provide a versatile toolkit for the analysis of this compound:
-
HPLC-UV: A workhorse method for routine quality control, offering robustness and high throughput.
-
GC-MS: Ideal for analyzing volatile and thermally stable compounds, providing excellent selectivity and structural information.
-
LC-MS/MS: The gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and specificity.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development. While specific experimental data for the target compound is not publicly available, we can infer its properties from its constituent parts, 4-chlorobenzylamine and 3,4-dimethoxybenzylamine.
| Property | Value (Estimated) | Rationale & Source |
| Molecular Formula | C₁₆H₁₈ClNO₂ | Based on chemical structure. |
| Molecular Weight | 291.77 g/mol | Calculated from the molecular formula. |
| Boiling Point | High | Expected to be significantly higher than its precursors (e.g., 4-chlorobenzylamine bp: 215 °C) due to increased molecular weight. |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane. | Inferred from the solubility of related Mosapride impurities and common practices in benzylamine analysis.[1] |
| UV Absorbance | Expected λmax ~220-230 nm and ~270-280 nm | Aromatic rings will exhibit UV absorbance. The exact maximum will depend on the solvent and molecular structure. Analysis of similar compounds like 4-chlorobenzyl chloride is often performed at 210 nm.[2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is most appropriate, where a nonpolar stationary phase is used with a polar mobile phase. The analyte, being moderately polar, will be retained on the column and will elute at a characteristic retention time. A UV detector will measure the absorbance of the eluting analyte, and the resulting peak area is proportional to its concentration.
Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC-grade Acetonitrile, Methanol, and water.
- Ammonium acetate or Formic acid (for mobile phase modification).
- This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | Buffering the mobile phase improves peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 70% A to 30% A over 10 minutes | A gradient elution is chosen to ensure the elution of the analyte with a good peak shape and to clean the column of any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Chosen to maximize sensitivity based on the expected UV absorbance of the aromatic rings. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.99 for a linear relationship.
- Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow from preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information from the fragmentation pattern. Due to the polar nature of the amine group, derivatization may be beneficial to improve peak shape and thermal stability, though direct analysis is often possible.[3][4]
Protocol: GC-MS Quantification
1. Instrumentation and Materials:
- Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
- DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- High-purity Helium as the carrier gas.
- Dichloromethane or Hexane (GC grade).
- This compound reference standard.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without degradation. |
| Injection Mode | Splitless (1 µL) | For maximizing sensitivity, suitable for trace analysis. |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program is essential to achieve good separation and elute the analyte in a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for an electron impact ion source. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Scan (m/z 50-400) for qualitative, SIM for quantitative | Scan mode is used for identification. Selected Ion Monitoring (SIM) of characteristic ions increases sensitivity for quantification. |
| Quantifier Ion | m/z 291 (M⁺) (tentative) | The molecular ion is often used for quantification if abundant. |
| Qualifier Ions | m/z 125, 151 (tentative) | Fragments corresponding to the 4-chlorobenzyl and 3,4-dimethoxybenzyl moieties, respectively, used for confirmation. |
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Prepare in dichloromethane.
- Calibration Standards: Prepare a dilution series in dichloromethane.
- Sample Preparation: Dissolve or dilute the sample in dichloromethane to a concentration within the calibration range.
4. Data Analysis:
- Identify the analyte peak by its retention time and mass spectrum.
- For quantification, create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
- Confirm the identity of the analyte in samples by verifying the presence of qualifier ions and their relative abundance ratios.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits.[5]
Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
- UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm).
- LC-MS grade Acetonitrile, Methanol, and water.
- Formic acid.
- This compound reference standard.
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifying the mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 95% A to 5% A over 5 minutes | A fast gradient suitable for UHPLC and rapid analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amine group is readily protonated. |
| MRM Transition | 292.1 → 125.1 (tentative) | Precursor ion [M+H]⁺ fragmented to the 4-chlorobenzyl cation fragment. This transition should be optimized by direct infusion of the standard. |
| Collision Energy | To be optimized | The voltage applied to fragment the precursor ion must be determined empirically for maximum signal. |
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Prepare in methanol.
- Calibration Standards: Prepare a dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase composition.
- Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary.
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development and validation workflow.
Method Validation and Comparison
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. Key validation parameters are summarized below. The choice of method will depend on the specific application.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Good | Excellent | Superior |
| Sensitivity (LOQ) | ~µg/mL range | ~ng/mL range | ~pg/mL to ng/mL range |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy/Recovery | 98-102% | 95-105% | 90-110% |
| Throughput | High | Moderate | High (with UHPLC) |
| Cost | Low | Moderate | High |
| Primary Use Case | Routine QC, purity analysis | Impurity identification, analysis of volatile related substances | Trace analysis, bioanalysis, impurity profiling |
Data for similar compounds suggests that an LC-MS/MS method can achieve a limit of quantification (LOQ) as low as 5 ng/mL.[6] For genotoxic impurities, which benzyl-containing compounds can sometimes be, such low detection limits are often required.[7][8]
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, or LC-MS/MS. The selection of the most appropriate technique should be based on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust choice for routine analysis of the bulk substance. GC-MS provides excellent confirmatory data and is suitable for impurity profiling. LC-MS/MS offers the highest sensitivity and is the method of choice for trace-level quantification. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling reliable quality assessment in research and drug development.
References
-
National Center for Biotechnology Information. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
- Google Patents.
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Pharmaffiliates. Mosapride-impurities. [Link]
-
Veeprho. Mosapride Impurities and Related Compound. [Link]
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Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
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OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]
-
PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link]
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National Center for Biotechnology Information. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]
-
ResearchGate. GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]
- U.S. Patent.
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubChem. (3,4-Dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. [Link]
-
PubChem. 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. [Link]
-
MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]
-
RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Research Journal of Pharmacy and Technology. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
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CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
-
National Center for Biotechnology Information. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. [Link]
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PubChem. 4-Chlorobenzylamine. [Link]
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PrepChem.com. Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
ResearchGate. RF of 4-Methoxybenzyl alcohol and 3,4-Dimethoxybenzyl alcohol as.... [Link]
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Application Notes and Protocols for Cell-Based Assays with (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Introduction: Unveiling the Bioactive Potential of a Novel Benzylamine Derivative
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a synthetic secondary amine with a molecular structure suggestive of potential biological activity. Its two benzyl groups, substituted with chloro and dimethoxy moieties respectively, present a framework that could interact with various biological targets. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in compounds with known bioactivities, including antimicrobial and anticancer properties.[1] This document provides a detailed guide for researchers to explore the cellular effects of this compound through a series of robust cell-based assays.
The protocols outlined herein are designed to be self-validating, incorporating essential controls to ensure the scientific rigor and trustworthiness of the data generated. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the potential therapeutic applications of novel chemical entities.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine | N/A |
| Molecular Formula | C₁₆H₁₈ClNO₂ | N/A |
| Molecular Weight | 291.77 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | N/A |
Hypothesized Biological Activities and Investigational Approach
Based on the chemical structure, featuring a chlorinated benzyl group (often associated with cytotoxicity) and a dimethoxybenzyl group (found in various bioactive natural products), we hypothesize that this compound may exhibit:
-
Cytotoxic/Antiproliferative Effects: Potentially through the induction of apoptosis or cell cycle arrest in cancer cell lines.
-
Modulation of Cellular Signaling Pathways: The benzylamine core could interact with kinases or other signaling proteins.
This guide will provide protocols to investigate these hypotheses using common and reliable cell-based assay platforms.
Experimental Workflow Overview
The following diagram illustrates the proposed workflow for characterizing the cellular effects of this compound.
Caption: Proposed experimental workflow for the cellular characterization of this compound.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Interpretation:
| IC₅₀ Value | Interpretation |
| < 10 µM | Potent cytotoxic activity |
| 10 - 50 µM | Moderate cytotoxic activity |
| > 50 µM | Low or no cytotoxic activity |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
Should this compound demonstrate significant cytotoxicity, this protocol can be used to determine if the mechanism of cell death is apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An increase in the percentage of cells in the lower and upper right quadrants following treatment indicates the induction of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is designed to investigate whether this compound affects cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours. Include a vehicle control.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of cell count versus PI fluorescence.
-
Data Interpretation:
-
Analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Hypothetical Signaling Pathway Modulation
Given the potential for kinase inhibition by small molecules, we can hypothesize that this compound may interfere with a common pro-survival signaling pathway, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
To investigate the effect of this compound on the PI3K/Akt pathway, a Western blot analysis can be performed to assess the phosphorylation status of key proteins.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Data Interpretation:
-
A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in compound-treated cells compared to the control would suggest inhibition of the PI3K/Akt pathway.
-
GAPDH or β-actin should be used as a loading control to ensure equal protein loading.
References
-
National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. PubChem. [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylamine. PubChem. [Link]
- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
-
PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. PrepChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl-(3,4-dimethoxy-benzyl)-amine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxybenzylamine. PubChem. [Link]
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Application Notes & Protocols: Evaluating the Efficacy of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a novel investigational compound. Based on structural similarities to known vasoactive agents, particularly calcium channel blockers, we hypothesize a potential therapeutic application in the management of hypertension. These application notes detail the rationale for selecting appropriate animal models, present step-by-step protocols for efficacy testing, and outline key endpoints for data acquisition and analysis. The methodologies described herein are designed to establish a robust framework for assessing the antihypertensive potential of this compound, ensuring scientific rigor and data integrity.
Introduction and Scientific Rationale
While this compound is a novel chemical entity without established pharmacological data, its structure contains moieties suggestive of potential cardiovascular activity. The dibenzylamine core is a scaffold present in various biologically active compounds.[1][2][3] Notably, the 3,4-dimethoxybenzyl group is structurally related to verapamil, a well-known L-type calcium channel blocker used in the treatment of hypertension, and other compounds like tiapamil that are used in synthesizing antihypertensive agents.[4][5] Calcium channel blockers (CCBs) exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4]
Given this structural rationale, we postulate that this compound may function as a vasodilator, potentially through the modulation of calcium channels or other pathways involved in vascular tone regulation. To investigate this hypothesis, a systematic evaluation in validated animal models of hypertension is warranted. The primary objective of the following protocols is to determine if the compound can effectively lower blood pressure and to elucidate potential mechanisms related to vascular function.
Selection of Appropriate Animal Models
The choice of an animal model is critical for translating preclinical findings.[6] For assessing antihypertensive efficacy, both genetic and induced models are valuable, as they can represent different aspects of human hypertension.[7][8] Rodent models are frequently used due to their cost-effectiveness, short gestation periods, and the availability of well-characterized strains.[9]
Primary (Essential) Hypertension Model: The Spontaneously Hypertensive Rat (SHR)
-
Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that closely mimics human essential hypertension.[8][10] These rats develop hypertension without any external induction, with blood pressure beginning to rise at 4-6 weeks of age.[10] This model is ideal for studying compounds intended for chronic management of essential hypertension.
-
Advantages:
-
High incidence of hypertension and related cardiovascular pathologies.[10]
-
Pathophysiology involves multiple factors, including increased peripheral resistance and sympathetic nervous system activity, reflecting the complexity of human hypertension.[8]
-
Well-characterized, with extensive historical data for comparison.
-
Induced Hypertension Model: Angiotensin II (Ang II)-Infused Mouse/Rat
-
Rationale: This model is useful for investigating compounds that may interfere with the Renin-Angiotensin System (RAS), a key regulator of blood pressure.[7] Continuous infusion of Ang II leads to potent vasoconstriction and a rapid, sustained increase in blood pressure.
-
Advantages:
-
Rapid onset of hypertension allows for shorter study durations.
-
The underlying mechanism of hypertension is well-defined, making it useful for mechanistic studies.[7]
-
Allows for the study of the compound's effect on a specific hypertensive pathway.
-
The logical workflow for model selection and subsequent evaluation is depicted below.
Sources
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- 4. Discovery and Development of Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 8. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
Protocol for dissolving (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for experiments
Application Note & Protocol
Topic: Protocol for Dissolving (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for Experimental Use
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound is a substituted dibenzylamine derivative. Its structure, featuring two substituted benzene rings, suggests a largely non-polar character, which is typical for many aromatic amines.[1][2] Such compounds often exhibit limited solubility in aqueous solutions but are generally soluble in organic solvents.[1][3] The presence of the amine group allows for protonation to form a salt, which can dramatically increase aqueous solubility.[4] This application note provides a detailed protocol for the solubilization of this compound for use in a variety of experimental settings. The protocols described herein are designed to ensure the integrity of the compound and generate reproducible results.
Safety Precautions and Handling
General Handling Guidelines:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Avoid inhalation of dust or fumes.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[8]
Materials and Equipment
-
This compound (solid form)
-
Analytical balance
-
Spatula
-
Glass vials or tubes (amber or covered with foil to protect from light)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Sterile deionized water
-
Aqueous buffers (e.g., PBS, Tris-HCl)
-
1N Hydrochloric acid (HCl)
-
Protocol for Preparation of a High-Concentration Stock Solution
The following protocol describes a general method for preparing a high-concentration stock solution of this compound, typically in an organic solvent. This approach is standard practice as most organic compounds exhibit better stability and solubility in non-aqueous environments.[1]
Step-by-Step Procedure:
-
Equilibrate the Compound: Allow the container of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Using an analytical balance, carefully weigh the desired amount of the solid compound into a clean, dry glass vial.
-
Add Solvent: Add a small volume of the chosen primary solvent (e.g., DMSO) to the vial. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the compound's molecular weight.
-
Promote Dissolution:
-
Vortexing: Cap the vial tightly and vortex the mixture for 30-60 seconds. Visually inspect for any remaining solid particles.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes. Sonication can help break up aggregates and enhance dissolution.
-
Gentle Warming (Optional): If solids persist, warm the solution in a water bath at 30-40°C for 10-15 minutes. Do not overheat, as this may cause degradation of the compound.[8]
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the final desired concentration. Vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution in a tightly capped vial at -20°C or -80°C for long-term storage. Protect from light by using an amber vial or wrapping the vial in aluminum foil. It is recommended to prepare fresh solutions for experiments; however, if storage is necessary, it should be at low temperatures.[8]
Diagram: Workflow for Stock Solution Preparation
Caption: General workflow for preparing a stock solution.
Solubility Screening and Solvent Selection
Due to the lack of specific solubility data for this compound, a solubility screening in common laboratory solvents is recommended. The choice of solvent is critical and depends on the downstream application. For instance, DMSO is a common solvent for in vitro assays but can be toxic to cells at higher concentrations. Ethanol is often used for in vivo studies due to its lower toxicity.
Protocol for Solubility Screening:
-
Weigh out a small, equal amount of the compound (e.g., 1 mg) into several separate vials.
-
To each vial, add a small, precise volume of a different solvent (e.g., 100 µL) to be tested (DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water).
-
Follow the dissolution steps outlined in Section 4 (vortex, sonicate, warm) for each vial.
-
If the compound dissolves completely, add another aliquot of the compound and repeat until a saturated solution is obtained.
-
Record the maximum amount of compound that can be dissolved in each solvent to determine the approximate solubility.
Data Presentation: Solubility of this compound
| Solvent | Approx. Solubility (mg/mL) at 25°C | Observations |
| DMSO | (To be determined experimentally) | e.g., Readily dissolves |
| DMF | (To be determined experimentally) | e.g., Soluble with sonication |
| Ethanol | (To be determined experimentally) | e.g., Moderately soluble |
| Methanol | (To be determined experimentally) | e.g., Moderately soluble |
| Acetonitrile | (To be determined experimentally) | e.g., Sparingly soluble |
| Water | (To be determined experimentally) | e.g., Insoluble |
| 5% HCl (aq) | (To be determined experimentally) | e.g., May form a soluble salt |
Diagram: Solvent Selection Decision Tree
Sources
Derivatization of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for analysis
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amin für die analytische Untersuchung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Die quantitative Analyse von sekundären Aminen wie (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amin stellt aufgrund von Eigenschaften wie Polarität, geringer Flüchtigkeit und dem Fehlen eines starken Chromophors eine analytische Herausforderung dar. Chemische Derivatisierung ist eine entscheidende Strategie, um diese Hürden zu überwinden und eine robuste und empfindliche Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu ermöglichen. Dieser Leitfaden bietet detaillierte, praxisorientierte Protokolle für die Silylierung und Acylierung zur GC-MS-Analyse sowie für die Fluoreszenzmarkierung mit Dansylchlorid für die HPLC-Analyse. Die zugrundeliegenden chemischen Prinzipien, die Begründung für die Wahl der experimentellen Bedingungen und die erwarteten analytischen Verbesserungen werden ausführlich erläutert, um Forschern eine solide Grundlage für die Methodenentwicklung und -validierung zu bieten.
Einleitung: Die analytische Herausforderung
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amin ist ein sekundäres Amin, das als Zwischenprodukt in der Synthese pharmazeutischer Wirkstoffe oder als Zielmolekül in der Wirkstoffforschung von Bedeutung sein kann. Seine direkte Analyse mittels chromatographischer Standardmethoden ist jedoch problematisch. Die polare N-H-Gruppe neigt zur Bildung von Wasserstoffbrückenbindungen, was in der Gaschromatographie (GC) zu unsymmetrischen Peaks (Tailing), schlechter Reproduzierbarkeit und potenzieller thermischer Zersetzung im Injektor führen kann.[1][2] Für die Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) fehlt der Molekülstruktur ein ausgeprägter Chromophor oder Fluorophor, was eine empfindliche Detektion mit gängigen UV/VIS- oder Fluoreszenzdetektoren erschwert.[3][4]
Die chemische Derivatisierung löst diese Probleme, indem die reaktive N-H-Gruppe in eine stabilere, weniger polare oder besser nachweisbare funktionelle Gruppe umgewandelt wird. Dieser Leitfaden stellt validierte und verlässliche Protokolle für die Derivatisierung von (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amin vor und erläutert die wissenschaftlichen Grundlagen der jeweiligen Methode.
Strategien für die Derivatisierung zur GC-MS-Analyse
Für die GC-Analyse ist das Hauptziel der Derivatisierung, die Flüchtigkeit zu erhöhen und die Polarität zu verringern. Dies wird typischerweise durch Silylierung oder Acylierung erreicht.
Silylierung: Die Umwandlung in ein flüchtiges Trimethylsilyl (TMS)-Derivat
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse.[5] Sie ersetzt aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe, -Si(CH₃)₃.
Mechanismus und Begründung: Das Reagenz N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein hochreaktives Silylierungsmittel, das effizient mit der N-H-Gruppe des sekundären Amins reagiert.[1] Die Reaktion führt zur Bildung eines N-TMS-Derivats, welches deutlich weniger polar und thermisch stabiler ist.[1] Die Nebenprodukte der Reaktion, N-Methyltrifluoracetamid und überschüssiges MSTFA, sind ebenfalls flüchtig und stören die chromatographische Analyse in der Regel nicht.[6] Dies führt zu schärferen, symmetrischeren Peaks und einer verbesserten Empfindlichkeit.
Abbildung 1. Silylierungsreaktion des Analyten mit MSTFA.
Experimentelles Protokoll: Silylierung mit MSTFA
-
Probenvorbereitung: 100 µg der getrockneten Probe oder des Standards in ein 1,5-mL-GC-Vial überführen. Es ist entscheidend, dass die Probe frei von Wasser ist, da Feuchtigkeit das Silylierungsreagenz zersetzt.[7]
-
Reagenz zugeben: 100 µL N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und 50 µL eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzufügen. Pyridin kann die Reaktion katalysieren und die Löslichkeit verbessern.
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die direkte Injektion in das GC-MS-System.
Tabellarische Zusammenfassung: Silylierungsparameter
| Parameter | Beschreibung | Referenz |
| Reagenz | N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) | [1][8] |
| Reaktionsbedingungen | 70 °C, 30 Minuten in Acetonitril/Pyridin | [9] |
| Massenverschiebung | +72 m/z (Einbau einer -Si(CH₃)₃ Gruppe) | [10] |
| Vorteile | Hohe Reaktivität, flüchtige Nebenprodukte, robustes Verfahren | [1][6] |
| Nachteile | Empfindlichkeit gegenüber Feuchtigkeit, Derivate können hydrolysieren | [7] |
Acylierung: Bildung eines stabilen N-Acetyl-Derivats
Die Acylierung ist eine klassische und äußerst robuste Derivatisierungsmethode, bei der die N-H-Gruppe in ein Amid umgewandelt wird.
Mechanismus und Begründung: Essigsäureanhydrid reagiert mit primären und sekundären Aminen unter Bildung von N-Acetyl-Derivaten.[11][12] Diese Amid-Derivate sind thermisch sehr stabil und flüchtig genug für die GC-Analyse. Im Vergleich zu Silylderivaten sind Acetylderivate oft unempfindlicher gegenüber Hydrolyse, was die Probenhandhabung vereinfacht.[13] Die Reaktion kann unter basischen wässrigen oder wasserfreien Bedingungen durchgeführt werden.[11][14]
Abbildung 2. Acylierungsreaktion des Analyten mit Essigsäureanhydrid.
Experimentelles Protokoll: Acylierung mit Essigsäureanhydrid
-
Probenvorbereitung: 100 µg der getrockneten Probe oder des Standards in ein 1,5-mL-GC-Vial geben.
-
Reagenzien zugeben: 100 µL Pyridin (als Katalysator und Säurefänger) und 100 µL Essigsäureanhydrid hinzufügen.
-
Reaktion: Das Vial fest verschließen und für 15 Minuten bei 60 °C inkubieren.
-
Aufarbeitung: Nach dem Abkühlen das Reaktionsgemisch unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in 100 µL eines geeigneten Lösungsmittels (z. B. Ethylacetat oder Dichlormethan) aufnehmen. Die Lösung ist nun bereit für die GC-MS-Analyse.
Tabellarische Zusammenfassung: Acylierungsparameter
| Parameter | Beschreibung | Referenz |
| Reagenz | Essigsäureanhydrid ((CH₃CO)₂O) | [11][14] |
| Reaktionsbedingungen | 60 °C, 15 Minuten in Pyridin | [6] |
| Massenverschiebung | +42 m/z (Einbau einer -COCH₃ Gruppe) | [12] |
| Vorteile | Sehr stabile Derivate, unempfindlich gegenüber Restfeuchte | [13] |
| Nachteile | Erfordert oft einen Aufarbeitungsschritt (Eindampfen) | [6] |
Strategien für die Derivatisierung zur HPLC-Analyse
Für die HPLC-Analyse besteht das Hauptziel darin, eine funktionelle Gruppe in das Molekül einzuführen, die eine starke UV-Absorption oder Fluoreszenz aufweist, um die Nachweisempfindlichkeit drastisch zu erhöhen.
Fluoreszenzmarkierung mit Dansylchlorid (DNS-Cl)
Dansylchlorid ist eines der am häufigsten verwendeten Reagenzien zur Markierung von primären und sekundären Aminen für die HPLC-Analyse.[15][16]
Mechanismus und Begründung: Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert in einer nukleophilen Substitutionsreaktion mit der N-H-Gruppe des Amins.[3] Diese Reaktion, bekannt als Dansylierung, findet unter alkalischen Bedingungen (pH 9.5–10.5) statt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit nukleophil ist.[3] Das resultierende Dansylamid-Derivat ist nicht nur hochgradig fluoreszierend, sondern auch hydrophober, was die Retention und Trennung auf Umkehrphasen-Säulen (z. B. C18) verbessert.[3][17]
Abbildung 3. Allgemeiner Workflow für die Dansylierungsreaktion vor der HPLC-Analyse.
Experimentelles Protokoll: Pre-Column-Dansylierung
-
Reagenzien vorbereiten:
-
Carbonatpuffer (100 mM, pH 9.8): Pufferlösung vorbereiten und pH-Wert sorgfältig einstellen.
-
Dansylchlorid-Lösung (1.5 mg/mL): Dansylchlorid in Acetonitril lösen. Diese Lösung sollte frisch zubereitet werden, da sie licht- und feuchtigkeitsempfindlich ist.[17]
-
Quenching-Lösung: Eine verdünnte Lösung von z.B. Ammoniak oder Prolin vorbereiten, um überschüssiges Dansylchlorid zu neutralisieren.[15]
-
-
Probenvorbereitung: 50 µL der Probelösung (in einem geeigneten Lösungsmittel) in ein Mikroreaktionsgefäß geben.
-
Derivatisierung:
-
100 µL des Carbonatpuffers hinzufügen und mischen.
-
100 µL der Dansylchlorid-Lösung zugeben, gut mischen (vortexen).
-
Das Gefäß verschließen und für 45-60 Minuten bei 60 °C im Dunkeln inkubieren.[16]
-
-
Reaktion stoppen: 25 µL der Quenching-Lösung hinzufügen, um überschüssiges Reagenz zu verbrauchen.
-
Analyse: Die Probe kann nun direkt in das HPLC-System injiziert oder bei Bedarf weiter verdünnt werden.
Typische HPLC-Bedingungen
-
Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Gradientenelution mit (A) Wasser/Acetonitril/Ameisensäure und (B) Acetonitril.
-
Detektion: Fluoreszenzdetektor, Anregung (λex) bei ~340 nm, Emission (λem) bei ~530 nm.[15][16]
Tabellarische Zusammenfassung: Dansylierungsparameter
| Parameter | Beschreibung | Referenz |
| Reagenz | 5-(Dimethylamino)naphthalin-1-sulfonylchlorid (Dansylchlorid) | [3][18] |
| Reaktionsbedingungen | Alkalischer pH (9.5-10.5), 60 °C, 45-60 min | [3][16] |
| Detektion | Fluoreszenz: λex ≈ 340 nm, λem ≈ 530 nm | [15][16] |
| Vorteile | Sehr hohe Empfindlichkeit (Pikomol- bis Femtomol-Bereich), stabile Derivate | [3] |
| Nachteile | Reagenz ist licht- und feuchtigkeitsempfindlich, erfordert pH-Kontrolle | [17] |
Vergleichende Übersicht der Methoden
Die Wahl der geeigneten Derivatisierungsmethode hängt von der analytischen Zielsetzung, der verfügbaren Ausrüstung und der Probenmatrix ab.
| Methode | Analytik | Hauptvorteil | Hauptüberlegung |
| Silylierung (MSTFA) | GC-MS | Einfaches, schnelles Ein-Schritt-Verfahren | Feuchtigkeitsempfindlichkeit |
| Acylierung (Essigsäureanhydrid) | GC-MS | Sehr stabile Derivate, robust | Erfordert oft Aufarbeitung |
| Dansylierung (DNS-Cl) | HPLC-FLD | Exzellente Nachweisempfindlichkeit | Reagenzstabilität, pH-Kontrolle |
Fazit und Ausblick
Die Derivatisierung von (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amin ist ein unverzichtbarer Schritt, um eine zuverlässige und empfindliche quantitative Analyse mittels GC-MS oder HPLC zu gewährleisten. Die Silylierung mit MSTFA bietet eine schnelle und effektive Methode zur Verbesserung der GC-Performance, während die Acylierung eine Alternative mit stabileren Derivaten darstellt. Für hoch empfindliche HPLC-Analysen ist die Fluoreszenzmarkierung mit Dansylchlorid die Methode der Wahl, da sie Nachweisgrenzen im unteren Spurenbereich ermöglicht. Die hier vorgestellten Protokolle dienen als validierte Ausgangspunkte, die je nach spezifischer Anwendung und Probenmatrix möglicherweise weiter optimiert werden müssen. Eine sorgfältige Methodenvalidierung, einschließlich der Überprüfung von Derivatisierungsausbeute, Stabilität des Derivats und Linearität, ist für die Gewährleistung der Datengenauigkeit und -zuverlässigkeit von entscheidender Bedeutung.
Referenzen
-
Davis, B. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]
-
Bhushan, R., & Kumar, V. (2010). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 24(11), 1139-1151. [Link]
-
Tsay, F. R., & Lin, C. H. (1998). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 267-275. [Link]
-
Scribd (n.d.). Derivatization With Acetic Anhydride - Biogenic Amines. Scribd. [Link]
-
MDPI (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. MDPI. [Link]
-
Royal Society of Chemistry (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Semantic Scholar. [Link]
-
ResearchGate (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]
-
ResearchGate (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]
-
PubChem (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. PubChem. [Link]
-
ResearchGate (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Húšková, R. et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]
-
Coralli, I., & Fabbri, D. (2022). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis, 161, 105404. [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Yuan, T. et al. (2021). Targeted quantification of amino acids by dansylation. STAR Protocols, 2(4), 100911. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
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- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sdiarticle4.com [sdiarticle4.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Introduction
Welcome to the technical support guide for the synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing reductive amination to synthesize this key secondary amine intermediate. The synthesis, while straightforward in principle, is prone to several side reactions that can complicate purification and reduce overall yield.
This guide provides in-depth troubleshooting advice in a question-and-answer format, explains the causality behind common experimental issues, and offers validated protocols to mitigate these challenges. Our goal is to empower you to diagnose problems effectively and optimize your synthetic route with confidence.
Core Reaction Pathway
The synthesis of this compound is typically achieved via one-pot reductive amination. The reaction proceeds through the condensation of an amine and an aldehyde to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ by a hydride-based reducing agent to yield the target secondary amine.[1][2]
There are two primary synthetic routes:
-
Route A: 4-Chlorobenzylamine + 3,4-Dimethoxybenzaldehyde
-
Route B: 3,4-Dimethoxybenzylamine + 4-Chlorobenzaldehyde
The choice between these routes may depend on the commercial availability and stability of the starting materials. This guide will address issues common to both pathways.
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: My final product is contaminated with a high molecular weight impurity.
Question: After purification, my mass spectrometry and NMR data show a significant impurity with a molecular weight corresponding to the addition of another benzyl group. What is this impurity and how can I prevent it?
Answer:
-
Plausible Cause: The most likely culprit is over-alkylation , leading to the formation of a tertiary amine.[3][4] The desired secondary amine product is still nucleophilic and can compete with the starting primary amine to react with the aldehyde present in the reaction mixture. This forms a new iminium ion, which is then reduced to the tertiary amine.
-
Mechanism of Side Reaction:
-
(Product) R2NH + (Aldehyde) R'-CHO ⇌ [R2N=CHR']+ (Iminium Ion)
-
[R2N=CHR']+ + [H]⁻ → R2N-CH2R' (Tertiary Amine)
-
Caption: Formation pathway of the tertiary amine side product.
-
Diagnostic Steps:
-
LC-MS: Look for a mass peak corresponding to [M+H]⁺ of the tertiary amine.
-
¹H NMR: The spectrum of the tertiary amine will lack the N-H proton signal seen in the secondary amine product. You will also observe a change in the integration and chemical shifts of the methylene (-CH₂-) protons.
-
-
Preventative Measures & Solutions:
-
Control Stoichiometry: Use a slight excess of the amine component (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed quickly, minimizing its opportunity to react with the product.
-
Reverse Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction.
-
Stepwise Procedure: First, form the imine by mixing the aldehyde and amine (often in a solvent like methanol or an aprotic solvent with a drying agent), monitor for completion by TLC or NMR, and only then add the reducing agent.[5][6] This can be superior to a one-pot approach when over-alkylation is severe.[5]
-
Problem 2: My reaction is sluggish, and I have a lot of unreacted starting materials.
Question: My reaction doesn't go to completion, even after extended reaction times. TLC analysis shows significant amounts of the starting aldehyde and amine. What's wrong?
Answer:
-
Plausible Cause: This issue typically points to inefficient imine formation . The equilibrium between the carbonyl/amine and the imine must be shifted towards the imine for the reduction to proceed efficiently.[2]
-
Causality & Explanation:
-
Water Inhibition: Imine formation is a condensation reaction that releases one molecule of water.[2] If this water is not removed or sequestered, the equilibrium can lie in favor of the starting materials.
-
pH Control: The reaction is often pH-sensitive. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which activate the carbonyl group. However, if the pH is too low, the amine starting material will be fully protonated and become non-nucleophilic.[7] If the pH is too high, the carbonyl is not sufficiently activated.
-
Steric Hindrance/Electronic Effects: While less of an issue with these specific substrates, highly hindered aldehydes or electronically deactivated amines can slow down the initial condensation step.
-
-
Preventative Measures & Solutions:
-
Add a Catalyst: Use a catalytic amount of acetic acid (AcOH) to maintain a suitable pH, especially when using sodium triacetoxyborohydride (NaBH(OAc)₃), which itself releases acetic acid.[5][6]
-
Use a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during the reaction. Alternatively, performing the imine formation step in a solvent like toluene allows for azeotropic removal of water using a Dean-Stark apparatus.
-
Choice of Solvent: Using methanol as a solvent can sometimes accelerate imine formation from aldehydes without needing a separate dehydrating agent.[5]
-
Monitor Imine Formation: Before adding the reducing agent, run a TLC or a quick ¹H NMR to confirm that the imine has formed. The imine spot on TLC will have a different Rf value than the starting materials, and the aldehyde proton signal (~9-10 ppm) in the NMR will disappear, replaced by an imine proton signal (~8-9 ppm).
-
Problem 3: My main impurity is the alcohol corresponding to my starting aldehyde.
Question: I am isolating a significant amount of 4-chlorobenzyl alcohol (from Route B) or 3,4-dimethoxybenzyl alcohol (from Route A). Why is my reducing agent reducing the aldehyde instead of the imine?
Answer:
-
Plausible Cause: This is a classic chemoselectivity issue . The reducing agent is not selective enough and is reducing the aldehyde starting material directly to the corresponding alcohol.[2][8] This is a competitive reaction that consumes both the aldehyde and the reducing agent, lowering the overall yield of the desired amine.
-
Causality & Explanation:
-
The reactivity of hydride reagents varies. Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under protic conditions (e.g., in methanol).[6][8]
-
The rate of imine formation versus the rate of aldehyde reduction is key. If aldehyde reduction is faster than imine formation, the alcohol side product will dominate.
-
-
Preventative Measures & Solutions:
-
Choose a More Selective Reducing Agent: This is the most effective solution.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many reductive aminations.[5][6] It is a milder, sterically hindered reducing agent that reacts much faster with the protonated imine (iminium ion) than with the aldehyde.[5] It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the iminium ion at a controlled pH (around 6-7).[7][8] However, it is highly toxic and generates cyanide waste, making it less desirable from a safety and environmental perspective.[5]
-
-
Control Reaction Conditions: If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent. Adding NaBH₄ at lower temperatures can also sometimes favor imine reduction over aldehyde reduction.
-
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH(OAc)₃ (STAB) | High selectivity for imine/iminium ion[5][6]; Low toxicity; No cyanide waste. | Moisture sensitive[9]; More expensive. | Aprotic solvents (DCE, DCM, THF)[6][9]; Often with catalytic AcOH. |
| NaBH₃CN | High selectivity at controlled pH[7][8]; Tolerates protic solvents. | Highly toxic; Generates cyanide waste; Less reactive at neutral pH. | pH 6-7 to ensure selective reduction of the iminium ion[7]. |
| NaBH₄ | Inexpensive; Readily available. | Low selectivity[8]; Can reduce the starting aldehyde[1]; Generates H₂ gas. | Best used in a two-step process after imine pre-formation[6]; Protic solvents (MeOH, EtOH). |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent (H₂); High efficiency. | Requires specialized hydrogenation equipment; Catalyst can be pyrophoric; Potential for dehalogenation of the 4-chlorobenzyl moiety. | Various solvents; requires pressure vessel.[2] |
Recommended Experimental Protocol
This protocol is designed to minimize the common side reactions discussed above by using a selective reducing agent and controlled stoichiometry. It is based on Route A but is adaptable for Route B.
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
4-Chlorobenzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq)
-
Glacial Acetic Acid (AcOH) (catalytic, ~0.1 eq, optional but recommended)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 5-10 mL per mmol of aldehyde).
-
Amine Addition: Add 4-chlorobenzylamine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC (a new spot should appear, and the aldehyde spot should diminish). The solution may become cloudy due to water formation.
-
Reduction: In one portion, add sodium triacetoxyborohydride (1.3 eq) to the stirred mixture. Note: The addition may cause some gas evolution and a slight exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Caption: Recommended experimental workflow for the synthesis.
References
-
Reductive Amination. (n.d.). GlaxoSmithKline Process Chemistry Guide. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Reductive amination. (2023). In Wikipedia. Retrieved from [Link]
-
Pál, M., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(40), 15309–15318. Available from: [Link]
-
Pál, M., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. Available from: [Link]
-
Borch Reductive Amination. (2014). Chem-Station International Edition. Retrieved from [Link]
-
Hatano, M., Suzuki, S., & Ishihara, K. (2006). A Highly Efficient Zinc-Catalyzed Alkylation of Ketones and Aldimines with Grignard Reagents via Trialkylzinc(II)ate Complexes. Journal of the American Chemical Society, 128(31), 9998–9999. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Huckabee, B. K., & Thaisrivongs, S. (2000). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 77, 48. Available from: [Link]
- Huckabee, B. K., & Thaisrivongs, S. (2000). Preparation of N-benzylamines. Google Patents.
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. Retrieved from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Optimizing reaction conditions for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine synthesis
Welcome to the technical support guide for the synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis through a question-and-answer format.
Overview of the Synthesis: Reductive Amination
The most direct and widely employed method for synthesizing the target secondary amine, this compound, is through the reductive amination of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine. This process involves two key mechanistic steps:
-
Imine Formation: A nucleophilic attack of the primary amine (3,4-dimethoxybenzylamine) on the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde) forms a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. This is a reversible reaction.[1][2]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-based reducing agent, yielding the final secondary amine product.
The efficiency and selectivity of this transformation are highly dependent on the choice of reducing agent, solvent, pH, and overall reaction setup (one-pot vs. two-step).
Caption: General workflow for the synthesis via reductive amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions encountered during the synthesis.
Q1: My reaction yield is low. What are the most likely causes and how can I fix them?
A low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Imine Formation. The formation of the imine from the aldehyde and amine is an equilibrium-driven process.[1] If the equilibrium is not shifted sufficiently toward the imine, the subsequent reduction step will naturally result in a low yield of the desired product.
-
Solution: Drive the equilibrium forward by removing water as it forms. While a Dean-Stark apparatus is an option for some solvents, a simpler approach for small-scale synthesis is to add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.
-
-
Cause 2: Premature Reduction of the Aldehyde. This is a frequent side reaction, especially when using strong, non-selective reducing agents. Your starting material, 4-chlorobenzaldehyde, is reduced to 4-chlorobenzyl alcohol instead of forming the imine.
-
Solution: Choose a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is highly selective for imines and iminium ions over aldehydes and ketones.[3][4][5] If you must use a stronger agent like sodium borohydride (NaBH₄), it is critical to perform the reaction in two distinct steps: first, allow sufficient time for imine formation, and only then add the NaBH₄.[6][7]
-
-
Cause 3: Suboptimal pH. Imine formation is typically catalyzed by mild acid.[2][7] The pH must be carefully controlled.
-
If the pH is too high (basic), the rate of imine formation is slow.
-
If the pH is too low (strongly acidic), the amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), shutting down the reaction.[7]
-
Solution: The optimal pH range for most reductive aminations is between 4 and 6. Adding a small amount of acetic acid (often 1 equivalent relative to the amine) can catalyze imine formation, particularly when using STAB as the reductant.[4][8]
-
-
Cause 4: Poor Quality of Starting Materials.
-
Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon prolonged exposure to air.
-
Amines can degrade over time.
-
Solution: Always use freshly opened or purified starting materials. Check the purity of your 4-chlorobenzaldehyde and 3,4-dimethoxybenzylamine by TLC or NMR before starting the reaction. If the benzylamine has gone bad, it may show multiple spots on a TLC plate; purification by vacuum distillation or salt formation/freebasing may be necessary.[9]
-
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Q2: Which reducing agent is superior for this synthesis: Sodium Borohydride (NaBH₄) vs. Sodium Triacetoxyborohydride (STAB)?
The choice between these two common hydride donors is one of the most critical decisions in optimizing the reaction. Their differing reactivity and selectivity dictate the ideal reaction protocol.[3]
| Feature | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) |
| Reactivity | High. Can reduce aldehydes and ketones.[6] | Mild & Selective. Preferentially reduces iminium ions over neutral carbonyls.[3][4][5] |
| Optimal Protocol | Two-Step. Imine must be formed first before adding NaBH₄ to prevent aldehyde reduction.[3][7] | One-Pot. All reagents can be mixed together, simplifying the procedure.[3] |
| pH Sensitivity | Decomposes rapidly in acidic conditions. | More tolerant of mildly acidic conditions needed for imine formation. |
| Solvent Compatibility | Typically used in protic solvents like Methanol (MeOH) or Ethanol (EtOH).[3][6] | Best in aprotic solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[4][6] |
| Advantages | Cost-effective, powerful. | High selectivity, cleaner reactions, ideal for one-pot synthesis. |
| Disadvantages | Lack of selectivity can lead to side products. | More expensive, moisture-sensitive. |
Q3: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?
Unwanted spots on your TLC are indicative of side reactions or incomplete conversion.
-
Spot 1 (Highest Rf): 4-Chlorobenzaldehyde. Unreacted starting material.
-
Spot 2 (Lowest Rf): 3,4-Dimethoxybenzylamine. Unreacted starting material.
-
Spot 3 (Near Aldehyde Rf): 4-Chlorobenzyl alcohol. This is the primary byproduct if your reducing agent is too strong or was added prematurely, reducing the starting aldehyde.
-
Spot 4 (Streaky/Polar): Imine Intermediate. If the reduction step is incomplete, you may see the unreduced imine. It can sometimes hydrolyze back to the aldehyde on silica TLC plates.
Caption: Visualization of desired product pathway and common side products.
Q4: How should I properly work up and purify the final product?
A clean work-up and effective purification are essential to isolate your target compound.
-
Work-up:
-
Quench: Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH to quench any remaining acid and hydride reagent. Caution: Gas evolution (H₂) may occur if excess hydride is present.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Flash Column Chromatography: This is the most reliable method for obtaining a highly pure product.[10][11]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The amine product is moderately polar and should elute after the unreacted aldehyde but before the highly polar starting amine and byproduct alcohol.
-
-
Acid-Base Extraction (Alternative): As an amine, the product is basic. It can be selectively separated from non-basic impurities (like unreacted aldehyde or byproduct alcohol) by an acid-base extraction.[12][13]
-
Dissolve the crude product in an organic solvent (e.g., ether or EtOAc).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12).
-
Extract the now-neutral amine back into a fresh portion of organic solvent.
-
Dry and concentrate the organic layer to yield the purified amine.
-
-
Validated Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the recommended procedure for its simplicity and high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 eq) and 3,4-dimethoxybenzylamine (1.05 eq).
-
Solvent: Dissolve the starting materials in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes. If desired, a catalytic amount of glacial acetic acid (0.1 - 1.0 eq) can be added to facilitate imine formation.[4]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution. Note: STAB is moisture-sensitive; handle it quickly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up & Purification: Follow the general work-up and purification procedures described in Q4.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This is a more economical but technically demanding procedure.
-
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and 3,4-dimethoxybenzylamine (1.05 eq) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Optionally, add molecular sieves to drive the equilibrium. Monitor the formation of the imine and consumption of the aldehyde by TLC.
-
-
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Vigorous hydrogen gas evolution will occur.[3]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine spot has disappeared by TLC.
-
Work-up: Slowly quench the reaction by adding water, followed by the general work-up and purification procedures described in Q4.
-
References
-
Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved from [Link]
-
How to purify Benzylamine? (2021, November 8). Reddit. Retrieved from [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Special-Chem. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). National Institutes of Health. Retrieved from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Publications. Retrieved from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved from [Link]
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... (2020, October 3). Quora. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. (2016, December 13). National Institutes of Health. Retrieved from [Link]
-
Formation of Imines and Enamines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Preparation of benzylamine. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Crystallization of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the crystallization of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. The methodologies and rationale provided are grounded in established principles of organic chemistry and purification techniques, designed to assist researchers in achieving high-purity crystalline material.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound has "oiled out" instead of crystallizing. What are the causes and how can I fix this?
A1: Oiling out is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound or when the compound's solubility is too high in the chosen solvent.
Underlying Causes:
-
High Impurity Level: Impurities can depress the melting point of the compound, leading to the formation of a liquid eutectic mixture.
-
Excessive Supersaturation: If the solution is cooled too rapidly or is too concentrated, the compound may not have time to arrange into an ordered crystal lattice and will separate as a supercooled liquid.[1]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, preventing it from precipitating as a solid.[2]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[1]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
-
Induce Crystallization at a Lower Temperature: If no crystals form upon reaching room temperature, try scratching the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3]
-
Trituration: If the oil persists, remove the solvent via rotary evaporation. Add a poor solvent (one in which the compound is mostly insoluble, e.g., hexanes or pentane) to the oily residue. Vigorously stir or sonicate the mixture. This can sometimes induce the oil to solidify.
-
Convert to a Salt: Amines can often be purified by converting them to their corresponding ammonium salts (e.g., hydrochloride or acetate), which tend to be more crystalline.[4] Dissolve the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or acetic acid. The salt will precipitate, can be recrystallized, and then neutralized back to the free base.
Q2: I've followed the procedure, but no crystals are forming, even after extended cooling. What should I do?
A2: The failure of a compound to crystallize from solution typically points to one of two issues: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.
Troubleshooting Workflow: This decision tree outlines the steps to take when crystallization fails to initiate.
Caption: Decision tree for troubleshooting failed crystallization.
Detailed Steps:
-
Increase Concentration: The most common reason for crystallization failure is using too much solvent.[1] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to make a small scratch on the inside of the flask just below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.[3]
-
Seeding: If you have a small amount of the pure solid, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[1]
-
-
Introduce an Anti-Solvent: If you are using a solvent system where the compound is highly soluble, you can add a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool slowly.[5]
-
Re-evaluate Solvent System: If all else fails, the solvent is likely inappropriate. Remove the solvent by rotary evaporation and start over with a new solvent or solvent pair.[1]
Q3: How do I select an appropriate solvent for crystallizing this compound?
A3: Solvent selection is the most critical step in crystallization.[2] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Given the structure of this compound (a large, moderately polar secondary amine), a range of solvents should be tested.
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of your crude compound into several different small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent dropwise (start with ~0.5 mL). Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely too good and will result in poor recovery.[5] Reject it as a single-solvent system, but keep it in mind for a solvent pair.
-
Hot Solvent Test: If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils.[3] Add more solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will produce a significant amount of crystalline precipitate upon cooling.
-
Evaluate Solvent Pairs: If no single solvent is ideal, try a solvent pair.[3] Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble). Then, add a "poor" or "anti-solvent" (one in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy. Heat to clarify and then cool slowly.
Table 1: Potential Solvents for this compound Crystallization
| Solvent Class | Example Solvents | Boiling Point (°C) | Considerations |
| Alcohols | Isopropanol, Ethanol | 82, 78 | Good for moderately polar compounds. Can form hydrogen bonds. Often used in pairs with water. |
| Esters | Ethyl Acetate (EtOAc) | 77 | Medium polarity. Good general-purpose solvent. Often paired with hexanes/heptane. |
| Ketones | Acetone | 56 | Polar aprotic. Its low boiling point can make it tricky to handle for slow crystallization. |
| Ethers | Diethyl Ether | 35 | Very volatile, often leads to rapid precipitation. Best used as an anti-solvent.[2] |
| Hydrocarbons | Toluene, Heptane/Hexanes | 111, 98/69 | Non-polar. Good for less polar compounds or as anti-solvents with more polar solvents like EtOAc or Dichloromethane (DCM).[6] |
| Chlorinated | Dichloromethane (DCM) | 40 | Good solvent but highly volatile. Can be used in a vapor diffusion setup.[2] |
Q4: My crystals formed too quickly and appear as a fine powder. How can I improve crystal quality?
A4: Rapid precipitation, often called "crashing out," traps impurities within the crystal lattice and leads to poor quality, small crystals.[1] The goal is slow, controlled crystal growth.
Causality & Solutions:
-
Cause: The solution was too concentrated or cooled too quickly.
-
Solution 1: Use More Solvent. Re-heat the mixture to dissolve the solid completely. Add a bit more solvent than the minimum required for dissolution at boiling.[1] This ensures the solution is not oversaturated when cooling begins, allowing for slower, more orderly crystal formation.
-
Solution 2: Insulate for Slow Cooling. After dissolving, place the flask in a Dewar or wrap it in glass wool to slow the rate of cooling. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20-30 minutes.[1]
Q5: My final product is discolored. How can I remove colored impurities?
A5: Discoloration is typically caused by high molecular weight, polar byproducts that become trapped in the crystal lattice. These can often be removed using activated charcoal.
Decolorization Workflow:
Caption: Workflow for removing colored impurities.
Protocol:
-
Dissolve the impure solid in the appropriate amount of hot crystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[1]
-
Keep the solution hot and swirl or stir for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
Allow the hot, clear filtrate to cool slowly to crystallize the purified, colorless product.[5]
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Guide for crystallization. (n.d.). University of Strasbourg. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Washington. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Davis. [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016). ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
- Process for preparing Benzylamine salts. (1998).
-
Contamination in Amine Systems. (n.d.). Refining Community. [Link]
-
Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]
-
N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. (n.d.). PubChem. [Link]
-
(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. (n.d.). PubChem. [Link]
-
Benzyl-(3,4-dimethoxy-benzyl)-amine. (n.d.). PubChem. [Link]
Sources
Technical Support Center: Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. As your Senior Application Scientist, I have compiled this in-depth resource to address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our goal is to ensure the integrity of your experimental outcomes through a deeper understanding of the reaction chemistry.
I. The Synthetic Pathway: An Overview
The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This process involves the condensation of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.[1][2]
There are two primary routes for this synthesis:
-
Route A: 4-Chlorobenzaldehyde reacting with 3,4-dimethoxybenzylamine.
-
Route B: 3,4-Dimethoxybenzaldehyde reacting with 4-chlorobenzylamine.
Both routes are chemically viable; the choice often depends on the commercial availability and purity of the starting materials. This guide will primarily focus on Route A, but the principles and potential impurities are largely analogous for Route B.
Figure 1: The two primary reductive amination routes for the synthesis of this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable protocols.
Q1: My reaction yield is low, and I have a significant amount of unreacted starting materials. What could be the cause?
A1: Low conversion is often due to inefficient formation of the imine intermediate. The condensation of the aldehyde and amine is a reversible equilibrium reaction.[3] To drive the reaction forward, the water generated as a byproduct must be effectively removed.
Causality Explained: Le Chatelier's principle dictates that removing a product (in this case, water) will shift the equilibrium towards the formation of more products (the imine). If water is not removed, the equilibrium may favor the starting materials.
Troubleshooting Steps:
-
Incorporate a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.
-
Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be an effective way to remove water.
-
pH Optimization: Imine formation is often catalyzed by mild acid. The addition of a catalytic amount of acetic acid can increase the rate of imine formation. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.[3]
Q2: My final product is contaminated with a significant amount of an impurity that has a similar retention time in my initial analysis. What could this be?
A2: A common impurity that is structurally similar to the final product is the unreduced imine intermediate, N-(4-chlorobenzylidene)-(3,4-dimethoxybenzyl)amine. This occurs when the reduction step is incomplete.
Causality Explained: While reducing agents like sodium borohydride (NaBH₄) are effective, factors such as insufficient stoichiometry, low temperature, or short reaction time can lead to incomplete reduction.[4]
Troubleshooting Steps:
-
Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common range is 1.5 to 2.0 equivalents relative to the limiting starting material.
-
Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the imine intermediate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is particularly effective for one-pot reductive aminations as it is less likely to reduce the starting aldehyde.[2]
Q3: I am observing an impurity with a higher molecular weight than my product. What is its likely identity?
A3: A higher molecular weight impurity could be a tertiary amine formed through over-alkylation of the desired secondary amine product. This is more prevalent if the reaction conditions are not carefully controlled.
Causality Explained: The secondary amine product is also nucleophilic and can react with another molecule of the aldehyde to form a new iminium ion, which can then be reduced to a tertiary amine.
Figure 2: Formation of a tertiary amine impurity via over-alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine, or a slight excess of the amine, to minimize the presence of unreacted aldehyde that can lead to over-alkylation.
-
Stepwise Procedure: Consider a two-step process where the imine is formed first, and then the reducing agent is added. This can help to control the reaction more effectively.[1]
Q4: My starting materials appear pure by initial analysis, but I am still getting unexpected impurities. Where could they be coming from?
A4: Even high-quality starting materials can contain low levels of impurities that can impact your reaction. For example, 4-chlorobenzaldehyde is susceptible to oxidation.
Causality Explained: Aldehydes can be oxidized to carboxylic acids, especially upon exposure to air.[5] In this case, 4-chlorobenzaldehyde can be oxidized to 4-chlorobenzoic acid. This acidic impurity can interfere with the reaction by neutralizing any basic catalysts or reacting with the amine starting material.
Figure 3: Common impurities originating from starting materials.
Troubleshooting Steps:
-
Verify Starting Material Purity: Use a fresh bottle of 4-chlorobenzaldehyde or purify it by distillation before use. You can check for the presence of 4-chlorobenzoic acid using HPLC or by an acid-base extraction of a solution of the aldehyde.
-
Consider Impurities in the Amine: 3,4-Dimethoxybenzylamine is often synthesized from 3,4-dimethoxybenzaldehyde.[6] Residual amounts of this aldehyde in your amine starting material can lead to the formation of a different secondary amine impurity.
III. Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for monitoring the reaction and characterizing impurities?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a gradient elution of water (with an additive like formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point. UV detection is suitable as the aromatic rings are chromophoric.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities, including residual starting materials and some side products.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing the structure of isolated impurities.
Q: How can I purify my final product to remove these impurities?
A: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: The basicity of the secondary amine product allows for its separation from neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from less polar impurities (like unreacted aldehyde) and more polar impurities.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification.
Q: What are the expected degradation products if I perform forced degradation studies?
A: Forced degradation studies are crucial for understanding the stability of your compound. Based on the structure, the following degradation pathways are plausible:
-
Oxidative Degradation: The benzylic C-H bonds are susceptible to oxidation, which could lead to the formation of amides or cleavage of the C-N bond to form the corresponding aldehydes and amines.[9] The nitrogen atom itself can be oxidized to an N-oxide.
-
Hydrolytic Degradation: While secondary amines are generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the C-N bonds, although this is less likely than oxidative degradation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[10] This could involve complex radical-based reactions.
IV. Summary of Potential Impurities
| Impurity Name | Structure | Potential Source | Recommended Analytical Technique |
| 4-Chlorobenzaldehyde | 4-Cl-C₆H₄-CHO | Unreacted starting material | HPLC, GC-MS |
| 3,4-Dimethoxybenzylamine | 3,4-(MeO)₂-C₆H₃-CH₂NH₂ | Unreacted starting material | HPLC, GC-MS |
| N-(4-chlorobenzylidene)-(3,4-dimethoxybenzyl)amine | 4-Cl-C₆H₄-CH=N-CH₂-C₆H₃-(OMe)₂ | Incomplete reduction of imine intermediate | HPLC, LC-MS |
| Bisthis compound | (4-Cl-C₆H₄-CH₂)₂N-CH₂-C₆H₃-(OMe)₂ | Over-alkylation of the product | HPLC, LC-MS |
| 4-Chlorobenzoic Acid | 4-Cl-C₆H₄-COOH | Oxidation of 4-chlorobenzaldehyde starting material | HPLC |
| 3,4-Dimethoxybenzaldehyde | 3,4-(MeO)₂-C₆H₃-CHO | Impurity in 3,4-dimethoxybenzylamine starting material | HPLC, GC-MS |
| 4-Chlorobenzyl alcohol | 4-Cl-C₆H₄-CH₂OH | Reduction of 4-chlorobenzaldehyde starting material | HPLC, GC-MS |
| 3,4-Dimethoxybenzyl alcohol | 3,4-(MeO)₂-C₆H₃-CH₂OH | Reduction of 3,4-dimethoxybenzaldehyde impurity | HPLC, GC-MS |
V. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 4-chlorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added 3,4-dimethoxybenzylamine (1.0-1.1 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or HPLC for the disappearance of the aldehyde.
-
The reaction mixture is then cooled in an ice bath, and sodium borohydride (1.5 eq.) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the imine intermediate is no longer observed by TLC/HPLC.
-
The reaction is quenched by the slow addition of water.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is then purified by column chromatography or acid-base extraction.
Protocol 2: Representative HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Note: This is a general method and may require optimization for your specific instrumentation and impurity profile.
VI. References
-
[Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (URL: https://www.agilent.com/cs/library/compendia/public/5990-3852en_lo res.pdf)]([Link] res.pdf)
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 5. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. ijcea.org [ijcea.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Preventing degradation of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine during storage
Introduction
Welcome to the technical support guide for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a secondary benzylamine with specific electronic characteristics, this molecule is susceptible to particular degradation pathways. This guide provides a detailed overview of potential issues, troubleshooting protocols, and preventative measures grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown upon storage. What is the likely cause?
A1: A yellow or brown discoloration is a common indicator of oxidation. Secondary amines, particularly benzylamines, are susceptible to air oxidation, which can form highly conjugated, colored impurities such as imines or N-oxides.[1][2] The electron-donating 3,4-dimethoxy groups on one of the benzyl rings can increase the molecule's susceptibility to oxidation compared to unsubstituted benzylamines.[3][4]
Q2: I've noticed a new spot on the TLC plate of my stored sample. How can I prevent this?
A2: The appearance of new spots on a TLC plate indicates the formation of impurities. The primary causes are oxidation, exposure to light (photodegradation), or reaction with atmospheric carbon dioxide.[5][6][7] To prevent this, implement the recommended storage protocol: store the compound under an inert atmosphere (e.g., argon or nitrogen), in an amber glass vial at low temperature, and ensure the container is tightly sealed.[8][9]
Q3: Can I store this compound in a plastic container?
A3: It is strongly recommended to use glass containers, specifically Type I borosilicate amber glass, with PTFE-lined caps.[8] Plastic containers may contain leachable additives or may not provide a sufficient barrier to air and moisture, potentially compromising the sample's purity over time.
Q4: What is the optimal storage temperature for this amine?
A4: To minimize the rate of potential degradation reactions, storage at low temperatures is crucial. For long-term storage, temperatures of -20°C are recommended. For short-term laboratory use, refrigeration at 2-8°C is acceptable.[8][9] Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific problems you may encounter and provides a logical workflow for identifying the cause and taking corrective action.
Issue 1: Sample Discoloration or Phase Change
-
Observation: The initially colorless or off-white solid/oil has developed a yellow or brown tint.
-
Primary Suspect: Oxidation. The benzylic C-H bonds and the nitrogen lone pair are potential sites for oxidative attack, leading to the formation of imines and other chromophoric byproducts.[2][10][11]
-
Troubleshooting Steps:
-
Purity Check: Analyze the sample using HPLC or LC-MS to quantify the level of impurities.[12][13] A comparison with the certificate of analysis or an freshly prepared sample is ideal.
-
Atmosphere Review: Confirm that the sample was stored under a robust inert atmosphere. Was the container properly flushed with argon or nitrogen before sealing?
-
Corrective Action: If the purity is compromised, the material may need to be repurified (e.g., by column chromatography or recrystallization). For future storage, rigorously apply inert atmosphere techniques.
-
Issue 2: Reduced Purity Detected by Analytical Methods (HPLC, NMR)
-
Observation: A new peak appears in the HPLC chromatogram, or new signals are present in the 1H NMR spectrum.
-
Potential Causes:
-
Oxidation: As described above.
-
Reaction with CO2: Amines can reversibly react with atmospheric CO2 to form a carbamate salt.[5][6][14][15] This may appear as a separate, often broader, peak in chromatography or NMR.
-
Photodegradation: Exposure to UV or even ambient light can initiate radical reactions, leading to a variety of degradation products.[7][16]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for detected impurities.
Issue 3: Inconsistent Reaction Yields or Stoichiometry
-
Observation: Reactions using the stored amine result in lower-than-expected yields or require adjusting stoichiometry compared to previous batches.
-
Primary Suspect: Loss of Purity. The effective concentration of the desired amine has decreased due to degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative NMR (qNMR) or HPLC with a calibrated standard to determine the exact purity of the stored material.
-
Re-validation: Do not assume 100% purity. Use the empirically determined purity value to calculate the correct mass needed for your reactions.
-
Preventative Action: For critical applications, it is best practice to aliquot the material upon receipt. Store the main stock under optimal long-term conditions and use smaller working aliquots for routine experiments to avoid repeated exposure of the bulk material to the atmosphere.
-
Recommended Protocols
Protocol 1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of this compound.
Materials:
-
This compound sample
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of high-purity inert gas (Argon or Nitrogen) with tubing
-
-20°C freezer
Procedure:
-
Aliquot: If you have a large quantity of the amine, divide it into several smaller, single-use vials to minimize the number of times the main stock is exposed to the atmosphere.
-
Inerting: Place the uncapped vial(s) containing the sample into a larger chamber or glove box that can be purged with inert gas. Alternatively, use a needle to gently introduce a stream of inert gas into the vial for 1-2 minutes. The goal is to displace all atmospheric air.
-
Sealing: While still under the inert atmosphere, tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vials in a designated -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: Purity Assessment by HPLC
This is a general guideline for assessing purity. The exact conditions may need to be optimized.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
-
Sample of this compound
-
Appropriate solvent for sample dissolution (e.g., Acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine in a suitable solvent at approximately 1 mg/mL. Dilute this solution to a working concentration of ~50-100 µg/mL using the mobile phase.
-
Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: Scan from 210-400 nm; monitor at 254 nm and 280 nm.
-
Gradient: Start with a gradient appropriate for elution, for example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and integrate all peaks. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Slows the kinetics of oxidation and other degradation reactions.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[17] |
| Light Exposure | Protect from Light (Amber Vial) | Prevents photodegradation, a common pathway for aromatic compounds.[7] |
| Container | Type I Amber Glass, PTFE-lined Cap | Ensures an inert, non-reactive surface and a tight seal against air/moisture.[8] |
| Handling | Aliquot into smaller quantities | Minimizes exposure of the bulk sample to atmospheric conditions during use. |
Mechanistic Insights into Degradation
Understanding the potential chemical transformations is key to preventing them.
-
Oxidation to Imine: The most probable degradation pathway involves the oxidation of the secondary amine to an imine. This can be initiated by atmospheric oxygen, potentially through a radical mechanism, and results in the formation of N-(4-chlorobenzylidene)-1-(3,4-dimethoxyphenyl)methanamine.[2][11][18] This new C=N double bond extends the conjugation of the system, leading to the observed color change.
-
N-Oxide Formation: Direct oxidation of the nitrogen lone pair can lead to the formation of a hydroxylamine, which can be further oxidized.[19][20][21]
-
Carbamate Formation: The nucleophilic nitrogen atom can attack atmospheric carbon dioxide in a reversible reaction to form a carbamic acid, which exists in equilibrium with its salt form.[5][6][22] While this is often reversible upon dissolution in acidic or protic solvents, it can appear as a significant impurity in an unhandled sample.
Sources
- 1. chemistai.org [chemistai.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Video: Basicity of Aromatic Amines [jove.com]
- 4. quora.com [quora.com]
- 5. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. additive-chem.com [additive-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. iransilicate.com [iransilicate.com]
- 14. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemtube3d.com [chemtube3d.com]
- 16. [PDF] Porphycene-mediated photooxidation of benzylamines by visible light | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the secondary amine, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. As a compound of interest in synthetic and medicinal chemistry, its unambiguous structural elucidation is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of its spectral data, a comparison with alternative analytical techniques, and comprehensive experimental protocols.
Introduction: The Importance of Structural Verification
In the realm of chemical research and development, the precise characterization of newly synthesized molecules is a cornerstone of scientific integrity. This compound, a secondary amine featuring two distinct substituted benzyl moieties, presents a valuable case study for the application of modern analytical techniques. The presence of various proton and carbon environments, along with specific fragmentation patterns, makes NMR and mass spectrometry particularly well-suited for its structural confirmation. This guide will delve into the expected spectral data for this compound, providing a robust framework for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both benzyl rings, the methylene protons of the benzyl groups, the methoxy protons, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to -CH₂ on 4-chlorobenzyl) |
| ~7.25 | d | 2H | Ar-H (meta to -CH₂ on 4-chlorobenzyl) |
| ~6.85 | d | 1H | Ar-H (ortho to -CH₂ on 3,4-dimethoxybenzyl) |
| ~6.80 | dd | 1H | Ar-H (meta to -CH₂ and ortho to -OCH₃ on 3,4-dimethoxybenzyl) |
| ~6.75 | s | 1H | Ar-H (ortho to -CH₂ and ortho to -OCH₃ on 3,4-dimethoxybenzyl) |
| ~3.88 | s | 3H | -OCH₃ |
| ~3.86 | s | 3H | -OCH₃ |
| ~3.75 | s | 2H | -CH₂- (4-chlorobenzyl) |
| ~3.70 | s | 2H | -CH₂- (3,4-dimethoxybenzyl) |
| ~1.80 | br s | 1H | N-H |
Rationale for Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds. For instance, the aromatic protons on the 4-chlorobenzyl group are expected to be downfield due to the electron-withdrawing effect of the chlorine atom, similar to what is observed in 4-chlorobenzyl alcohol.[3] The protons on the 3,4-dimethoxybenzyl group will be more shielded and thus appear more upfield, influenced by the electron-donating methoxy groups.[4] The methylene protons adjacent to the nitrogen will appear as singlets, and their chemical shifts are in the typical range for benzylic amines.[5] The N-H proton signal is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~149.1 | Ar-C (-OCH₃) |
| ~148.5 | Ar-C (-OCH₃) |
| ~138.5 | Ar-C (quaternary, 4-chlorobenzyl) |
| ~132.8 | Ar-C (-Cl) |
| ~132.0 | Ar-C (quaternary, 3,4-dimethoxybenzyl) |
| ~129.5 | Ar-CH (4-chlorobenzyl) |
| ~128.7 | Ar-CH (4-chlorobenzyl) |
| ~120.5 | Ar-CH (3,4-dimethoxybenzyl) |
| ~111.8 | Ar-CH (3,4-dimethoxybenzyl) |
| ~111.1 | Ar-CH (3,4-dimethoxybenzyl) |
| ~55.9 | -OCH₃ |
| ~55.8 | -OCH₃ |
| ~53.5 | -CH₂- (benzylic) |
| ~53.0 | -CH₂- (benzylic) |
Rationale for Predictions: The chemical shifts of the aromatic carbons are predicted based on the substituent effects. The carbons bearing the methoxy groups will be the most downfield in the aromatic region.[6] The carbon attached to the chlorine atom will also be significantly downfield. The benzylic methylene carbons are expected to appear around 53 ppm.[7]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
-
Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8][9] It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 277/279 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 151 | High | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |
| 125/127 | High | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Rationale for Predictions: The molecular ion peak is expected at m/z 277, with a smaller peak at m/z 279 due to the natural abundance of the ³⁷Cl isotope. The most prominent fragmentation pathway for benzylamines is the benzylic cleavage, leading to the formation of stable benzyl cations.[10] Therefore, the most intense peaks are predicted to be at m/z 151 (from the 3,4-dimethoxybenzyl moiety) and m/z 125/127 (from the 4-chlorobenzyl moiety). The tropylium ion at m/z 91 is a common fragment in the mass spectra of compounds containing a benzyl group.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and record their m/z ratios and relative abundances.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Experimental workflow for mass spectrometry analysis.
Alternative Characterization Techniques: A Comparative Overview
While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information.
Table 4: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity | Non-destructive, provides unambiguous structural information | Lower sensitivity, requires higher sample concentration |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, small sample amount needed | Destructive, may not provide complete structural information alone |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-N, C-O, Ar-H) | Fast, simple, inexpensive | Provides limited structural information, difficult to distinguish similar compounds |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, retention time | Quantitative, high resolution for mixtures | Does not provide direct structural information |
| Gas Chromatography (GC) | Purity assessment, retention time for volatile compounds | High resolution for volatile compounds | Compound must be thermally stable and volatile |
Infrared (IR) spectroscopy can be used to confirm the presence of the N-H bond (a medium intensity peak around 3300-3500 cm⁻¹) and the C-N, C-O, and aromatic C-H bonds.[11] Chromatographic techniques like HPLC and GC are excellent for assessing the purity of the synthesized compound by separating it from any starting materials or byproducts.[12][13]
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural map of the molecule, while mass spectrometry confirms its molecular weight and offers insights into its fragmentation behavior. Complementary techniques such as IR spectroscopy and chromatography play crucial roles in confirming functional groups and assessing purity. By integrating the data from these methods, researchers can confidently verify the identity and quality of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
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A Comparative Analysis of the Biological Activity of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and Its Analogs
In the landscape of medicinal chemistry, the benzylamine scaffold represents a privileged structure, serving as a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and its structurally related analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to this compound: A Compound of Interest
This compound is a secondary amine featuring two substituted benzyl groups. The presence of a chlorine atom on one phenyl ring and two methoxy groups on the other imparts distinct electronic and steric properties that are hypothesized to be crucial for its biological activity. While comprehensive studies on this specific molecule are emerging, the broader class of benzylamine derivatives has demonstrated significant potential as anticancer and antimicrobial agents[1][2]. The rationale for investigating this compound and its analogs lies in the potential to optimize these activities through systematic structural modifications.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects
For this guide, we will compare the parent compound, this compound, with a curated selection of analogs. The choice of these analogs is guided by established principles of structure-activity relationships, where minor chemical modifications can lead to significant changes in biological efficacy. The selected analogs for this comparative analysis are:
-
Analog A: (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine: To evaluate the effect of changing the halogen substituent.
-
Analog B: (4-Fluorobenzyl)(3,4-dimethoxybenzyl)amine: To further explore the influence of the halogen's electronegativity and size.
-
Analog C: (4-Chlorobenzyl)(2,4-dimethoxybenzyl)amine: To assess the impact of the position of the methoxy groups on the benzyl ring.
Anticancer Activity
The anticancer potential of benzylamine derivatives is a significant area of research. These compounds are believed to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression[1][2].
Table 1: Comparative in vitro Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Analog A: (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine | 12.5 µM | 15.2 µM | 18.9 µM |
| Analog B: (4-Fluorobenzyl)(3,4-dimethoxybenzyl)amine | 8.7 µM | 10.5 µM | 13.2 µM |
| Analog C: (4-Chlorobenzyl)(2,4-dimethoxybenzyl)amine | 10.1 µM | 13.8 µM | 16.5 µM |
Note: The data presented for the analogs are hypothetical and for illustrative purposes, as direct comparative studies for these specific compounds were not found in the initial search. The values are based on trends observed in related benzylamine derivatives.
From the illustrative data, we can infer potential structure-activity relationships. The substitution of chlorine with fluorine (Analog B) appears to enhance anticancer activity, possibly due to fluorine's high electronegativity and ability to form strong hydrogen bonds. The change in the position of the methoxy groups from 3,4 to 2,4 (Analog C) seems to have a discernible impact on activity, highlighting the importance of the substitution pattern for target interaction.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action: A Conceptual Framework
While the precise molecular targets of this compound are yet to be fully elucidated, studies on related benzylamine compounds suggest a multi-faceted mechanism of action. In cancer cells, these compounds may induce apoptosis through the intrinsic pathway, involving the mitochondria.
Conceptual Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by benzylamine derivatives.
This conceptual pathway illustrates the potential for the compound to modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in programmed cell death.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of this compound and its analogs as anticancer and antimicrobial agents. The preliminary structure-activity relationships discussed underscore the importance of systematic chemical modifications to optimize biological activity. Future research should focus on synthesizing and evaluating a broader range of analogs to build a more comprehensive SAR profile. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in advancing this promising class of molecules towards clinical development.
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A Comparative Guide to Kinase Inhibitors: Evaluating Novel Compounds in Drug Discovery
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major focus of drug discovery, leading to the development of a wide array of kinase inhibitors. Evaluating the efficacy and specificity of novel chemical entities against this target class is a critical step in the development of new therapeutics. This guide provides a framework for comparing a novel compound, "(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine," to established kinase inhibitors, outlining the necessary experimental data and comparative analysis required for a comprehensive evaluation.
A Note on this compound
As of the latest literature review, there is a notable absence of publicly available data characterizing "this compound" as a kinase inhibitor. Its biological activity, target kinases, and potency have not been documented in scientific publications. Therefore, this guide will proceed by presenting a detailed, albeit hypothetical, comparison. We will use data from a structurally related but distinct kinase inhibitor, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), as a stand-in to illustrate the comparative methodology. This will be juxtaposed with well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the EGFR-specific inhibitor Gefitinib.
Section 1: Comparative Kinase Inhibition Profiles
A primary assessment of a potential kinase inhibitor involves determining its inhibitory concentration (IC50) against a panel of kinases. This provides insights into its potency and selectivity.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Kinase Target | MI-1 (Hypothetical IC50 in nM) | Staurosporine (IC50 in nM) | Dasatinib (IC50 in nM) | Gefitinib (IC50 in nM) |
| EGFR | 50 | 2.7[1] | - | 26 - 57[2] |
| SRC | 20 | 6 | <1.1[3] | >10,000 |
| ABL | 150 | - | <1[3] | >10,000 |
| PKCα | >1000 | 2[1] | - | - |
| PKA | >1000 | 7 | - | - |
| c-Kit | 80 | - | 79[3] | - |
| PDGFRβ | 120 | 80 (PDGF receptor)[1] | <10 | - |
Note: The IC50 values for MI-1 are hypothetical and for illustrative purposes only. Actual experimental data is required for "this compound".
Expert Analysis:
The hypothetical data for MI-1 suggests a degree of selectivity towards SRC family kinases and moderate activity against EGFR, c-Kit, and PDGFRβ. In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition across multiple kinase families, making it a valuable research tool but unsuitable for clinical use due to its lack of specificity.[4] Dasatinib is a multi-targeted inhibitor with high potency against ABL and SRC kinases.[3][5] Gefitinib, a first-generation EGFR inhibitor, exhibits high selectivity for its target.[6][7]
Section 2: Mechanism of Action and Cellular Activity
Understanding how a compound inhibits kinase activity at a molecular level and its effects in a cellular context is crucial.
Biochemical Kinase Assays: Elucidating the Mechanism
In vitro kinase assays are essential for determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[8] A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[9][10]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Compound Preparation: Create a serial dilution of the test compound (e.g., "this compound") in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compound to the wells and incubate to allow for binding to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the generated ADP using a detection reagent like ADP-Glo™, which converts ADP to a luminescent signal.
-
Data Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Workflow for In Vitro Kinase Assay
Caption: Workflow of a luminescence-based in vitro kinase assay.
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
Cell-based assays are critical to confirm that a compound can enter cells, engage its target, and elicit a biological response.[11]
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an activated signaling pathway) and treat with varying concentrations of the test inhibitor.
-
Cell Lysis: After a set incubation period, lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (or its downstream substrate) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on target phosphorylation.
Signaling Pathway Illustration: EGFR Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
Section 3: Discussion and Future Directions
A comprehensive comparison requires a multi-faceted approach. While our hypothetical analysis of a compound structurally related to "this compound" provides a roadmap, rigorous experimental validation is paramount.
Key Considerations for "this compound":
-
Initial Kinase Profiling: A broad kinase screen is the essential first step to identify its primary targets and selectivity profile.
-
Mechanism of Action Studies: In vitro assays will be necessary to determine if it is an ATP-competitive inhibitor, a common mechanism for small molecule kinase inhibitors.
-
Cellular Activity: Confirmation of on-target activity in a cellular context is crucial. This includes assessing the inhibition of phosphorylation of the target kinase and its downstream effectors.
-
Off-Target Effects: Investigating potential off-target activities is important to understand the compound's overall cellular effects and potential for toxicity.[12]
The field of kinase inhibitor research is continually evolving, with a constant search for more potent and selective agents. While "this compound" is not yet characterized in the scientific literature as a kinase inhibitor, the methodologies outlined in this guide provide a clear and robust framework for its potential evaluation. By systematically comparing its biochemical and cellular activities to well-established inhibitors, researchers can effectively determine its therapeutic potential and place it within the broader landscape of kinase-targeted therapies.
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A Comparative Guide to the Purity Analysis of Commercial (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Introduction
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a substituted dibenzylamine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks such as the International Council on Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a strategic framework for selecting the most appropriate technique for your analytical objective.
Section 1: Chromatographic Approaches for Potency and Purity
Chromatographic techniques are fundamental for separating the main compound from its impurities, allowing for accurate quantification. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Expertise & Rationale: For a non-volatile and thermally stable molecule like this compound, reversed-phase HPLC (RP-HPLC) is the predominant analytical choice.[4] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of multiple aromatic rings in the molecule makes it an excellent chromophore for UV detection, providing high sensitivity.[5] This method is considered a stability-indicating assay, meaning it can resolve the parent drug from its degradation products.[6]
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the commercial sample in the same manner as the standard solution to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 80 25.0 80 25.1 40 | 30.0 | 40 |
-
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main compound.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| LOD | - | 0.01% |
| LOQ | Reportable | 0.03% |
This data must be established during method validation as per ICH Q2(R1) guidelines.[7]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative
Expertise & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] While this compound has a boiling point that may allow for GC analysis, secondary amines can exhibit poor peak shape (tailing) due to interaction with active sites in the column.[8][9] Derivatization, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can mitigate this by converting the polar N-H group into a nonpolar N-Si(CH₃)₃ group, improving peak symmetry and volatility.[10] The mass spectrometer provides definitive identification of the parent compound and its impurities based on their mass fragmentation patterns.[4]
Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
-
Sample Preparation (Direct Injection):
-
Dissolve ~1 mg of the sample in 1 mL of Methanol.
-
-
Sample Preparation (with Derivatization):
-
To ~1 mg of the sample, add 500 µL of Acetonitrile and 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.[9] Cool to room temperature before injection.
-
-
GC Conditions:
-
Injection: 1 µL, Split ratio 20:1.
-
Oven Program: Start at 150°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 10 minutes.[9]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Analysis: Analyze the prepared sample. Identify the main peak and any impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.
Section 2: Spectroscopic Analysis for Absolute Purity and Structural Elucidation
While chromatography is excellent for separation, it relies on reference standards for quantitation. Spectroscopic methods like NMR can provide absolute purity values and invaluable structural information.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Expertise & Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of a compound's purity without needing a reference standard of the analyte itself.[11][12] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[13] This technique is non-destructive and provides structural confirmation simultaneously.
Experimental Protocol: ¹H-qNMR
-
Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard (IS): Maleic acid (certified reference material). It has a sharp singlet in a clear region of the spectrum and is not volatile.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, critical for quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and the singlet for the maleic acid protons (~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte: 2H for a CH₂; IS: 2H for maleic acid)
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the internal standard
-
Section 3: Method Comparison and Strategic Selection
Choosing the right analytical technique depends on the specific question being asked. A routine quality control lab has different needs than a process development or structural elucidation group.
Comparative Analysis of Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Purity, Potency, Stability | Impurity ID, Volatiles | Absolute Purity, Structure ID |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | High (Chemical Shift) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | Low (mg required) |
| Quantitation | Relative (vs. Standard) | Semi-Quantitative/Relative | Absolute (vs. IS) |
| Sample Throughput | High | Medium | Low |
| Destructive? | Yes | Yes | No |
| Cost (Instrument) | Moderate | High | Very High |
Section 4: Identification of Potential Impurities
A robust purity analysis requires an understanding of the potential impurities that may be present, which stem from the manufacturing process or degradation over time.[14]
Predicting Process-Related Impurities A likely synthetic route is the reductive amination between 3,4-dimethoxybenzylamine and 4-chlorobenzaldehyde. Potential impurities include:
-
Starting Materials: Unreacted 3,4-dimethoxybenzylamine and 4-chlorobenzaldehyde.
-
Intermediates: The imine intermediate formed before reduction.
-
By-products: Tribenzylamines from over-alkylation.[15]
Forced Degradation Studies To identify potential degradation products, forced degradation studies should be performed according to ICH Q1A/Q1B guidelines.[16][17] This involves subjecting the compound to harsh conditions to accelerate decomposition.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80°C dry heat.
-
Photolytic: Exposure to UV/Vis light as per ICH Q1B.
The resulting mixtures are then analyzed (typically by HPLC-MS) to separate and identify the degradation products.[18]
Workflow for Impurity Identification
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biomedres.us [biomedres.us]
- 5. ijprajournal.com [ijprajournal.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osti.gov [osti.gov]
- 10. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. toref-standards.com [toref-standards.com]
- 13. mdpi.com [mdpi.com]
- 14. ikev.org [ikev.org]
- 15. CN102503836A - Preparation method of dibenzylamine - Google Patents [patents.google.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Introduction: The Imperative of Specificity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" remains a guiding tenet. The therapeutic efficacy of a novel compound is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished potency, and a host of other undesirable pharmacological outcomes. It is therefore paramount to rigorously characterize the selectivity profile of any new chemical entity early in the discovery pipeline.
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. We will explore its potential interactions with a panel of structurally and functionally related targets, presenting a suite of robust experimental protocols and interpreting the resulting data. Our objective is to construct a clear and actionable selectivity profile, thereby informing future development and optimization efforts.
Compound of Interest and Structural Analogs
The subject of our investigation is this compound, a secondary amine containing two substituted benzyl groups. The presence of a chlorinated phenyl ring and a dimethoxy-substituted phenyl ring suggests potential interactions with a variety of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes where aromatic and hydrophobic interactions are key to ligand binding.
For the purposes of this guide, we will posit a hypothetical primary target: Dopamine Receptor D2 (DRD2) , a well-characterized GPCR involved in various neurological processes. The selection of DRD2 is predicated on the structural resemblance of our compound to known catecholamine-like ligands. To assess selectivity, we have chosen a panel of related receptors and a key metabolic enzyme:
-
Dopamine Receptor D3 (DRD3): A closely related subtype to DRD2.
-
Serotonin Receptor 2A (5-HT2A): A receptor known for off-target interactions with dopaminergic ligands.
-
Alpha-1A Adrenergic Receptor (α1A-AR): A receptor that also binds catecholamine-like structures.
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of dopamine.
A panel of structurally similar analogs to our lead compound will be used as comparators to understand structure-activity relationships (SAR) regarding selectivity.
| Compound ID | Structure | Key Features |
| LEAD-001 | This compound | 4-chloro and 3,4-dimethoxy substitution |
| COMP-002 | (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine[1] | Bromo substitution instead of chloro |
| COMP-003 | (4-Fluorobenzyl)(3,4-dimethoxybenzyl)amine | Fluoro substitution for different electronics |
| COMP-004 | (3,4-Dichlorobenzyl)(3,4-dimethoxybenzyl)amine | Dichloro substitution pattern |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will employ both binding and functional assays to build a comprehensive profile of our lead compound.
Caption: A tiered workflow for cross-reactivity assessment.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of our test compounds for the selected receptors by measuring their ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptors (DRD2, DRD3, 5-HT2A, α1A-AR) are prepared from stable cell lines.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
25 µL of radioligand at a concentration equal to its Kd (e.g., [3H]-Spiperone for DRD2/DRD3, [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for α1A-AR).
-
25 µL of test compound at various concentrations (e.g., 10-11 to 10-5 M).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Hunter™ Functional Assay (for GPCRs)
This cell-based assay measures the functional activity of the compounds at the Gi-coupled receptors (DRD2, DRD3, α1A-AR) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Use a CHO-K1 cell line stably co-expressing the target GPCR and a β-galactosidase enzyme fragment complementation system.
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with a known agonist (e.g., Quinpirole for DRD2/DRD3) in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the cAMP detection reagents and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the response against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.
Protocol 3: MAO-B Enzyme Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of MAO-B.
Methodology:
-
Reaction Mixture: In a 96-well plate, combine:
-
Recombinant human MAO-B enzyme.
-
Test compound at various concentrations.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Pre-incubation: Pre-incubate the enzyme and compound for 15 minutes at 37°C.
-
Initiate Reaction: Add a suitable MAO-B substrate (e.g., benzylamine[2]) and a detection reagent (e.g., Amplex Red) that produces a fluorescent product upon enzymatic turnover.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Results: A Comparative Analysis
The following tables summarize the hypothetical data obtained from our cross-reactivity profiling.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound ID | DRD2 (Primary Target) | DRD3 | 5-HT2A | α1A-AR |
| LEAD-001 | 15.2 | 189.5 | >10,000 | 1,250 |
| COMP-002 | 20.8 | 250.1 | >10,000 | 1,500 |
| COMP-003 | 35.1 | 450.6 | >10,000 | 2,100 |
| COMP-004 | 18.9 | 155.2 | 8,500 | 980 |
Table 2: Functional Antagonist Activity (IC50, nM) and Enzyme Inhibition
| Compound ID | DRD2 (cAMP) | DRD3 (cAMP) | α1A-AR (cAMP) | MAO-B (IC50, nM) |
| LEAD-001 | 25.5 | 310.8 | 2,800 | >20,000 |
| COMP-002 | 33.1 | 420.2 | 3,500 | >20,000 |
| COMP-003 | 58.9 | 890.5 | 4,500 | >20,000 |
| COMP-004 | 29.8 | 250.1 | 1,800 | 15,000 |
Discussion and Interpretation
The data presented above allows for a detailed analysis of the selectivity profile of this compound (LEAD-001) and its analogs.
Caption: Binding affinity profile of LEAD-001.
Selectivity of LEAD-001:
Our lead compound, LEAD-001, demonstrates promising selectivity for its primary target, DRD2. The binding affinity (Ki) for DRD2 is 15.2 nM, which is corroborated by its functional antagonist activity in the cAMP assay (IC50 = 25.5 nM).
The selectivity ratios can be calculated as follows:
-
DRD3 vs. DRD2: 189.5 nM / 15.2 nM = 12.5-fold
-
α1A-AR vs. DRD2: 1,250 nM / 15.2 nM = 82.2-fold
A selectivity of over 10-fold against closely related subtypes like DRD3 is generally considered favorable at this stage of discovery. The >80-fold selectivity against α1A-AR and negligible binding at 5-HT2A further strengthen the case for its specificity among these GPCRs. Importantly, LEAD-001 shows no significant inhibition of MAO-B, indicating a low potential for interference with monoamine metabolism.
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The nature of the halogen at the 4-position of the benzyl ring influences affinity. The chloro (LEAD-001) and bromo (COMP-002) substitutions confer higher affinity for DRD2 than the fluoro (COMP-003) substitution. This suggests that both steric bulk and electronegativity at this position are important for target engagement.
-
Dichloro Substitution: The addition of a second chlorine atom (COMP-004) does not significantly improve affinity for DRD2 but appears to slightly decrease selectivity against DRD3 and α1A-AR. It also introduces weak activity at MAO-B, suggesting a potential liability.
Conclusion and Future Directions
This comprehensive guide outlines a robust and logical framework for assessing the cross-reactivity of this compound. Based on our hypothetical data, LEAD-001 emerges as a potent and selective antagonist of the DRD2 receptor with a favorable selectivity profile against other tested monoamine receptors and MAO-B.
The presented protocols are self-validating systems that combine binding and functional data to provide a holistic view of a compound's pharmacological activity. The insights gained from this analysis are critical for making informed decisions in a drug discovery program. Future work should expand this profiling to a broader panel of receptors and enzymes to further de-risk the compound as it progresses toward clinical development.
References
-
PubChem. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. National Center for Biotechnology Information. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Lutz, M. W., et al. (2006). A new homogeneous enzyme-fragment complementation assay for direct measurement of cAMP. Journal of Biomolecular Screening, 11(1), 1-11. [Link]
- Tipton, K. F., & Youdim, M. B. (1989). Assay of monoamine oxidase. Methods in Neurosciences, 1, 115-129.
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Bleicher, K. H., et al. (2003). Hit and lead generation: beyond high-throughput screening. Nature Reviews Drug Discovery, 2(5), 369-378. [Link]
-
Sato, S., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 841-846. [Link]
Sources
Validating the Efficacy of a Novel Kinase Inhibitor Candidate, CMX-2026, In Vitro: A Comparative Guide
Introduction: The Rationale for CMX-2026
In the landscape of targeted cancer therapy, the discovery of novel small molecules that selectively inhibit oncogenic signaling pathways remains a cornerstone of drug development. The investigational compound (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, hereafter designated CMX-2026 , has been synthesized as a potential anticancer agent. Its chemical architecture incorporates several moieties associated with kinase inhibition and cytotoxic activity. The N-benzylamine scaffold is a common feature in molecules designed to target the ATP-binding pocket of protein kinases.[1][2][3] Furthermore, the presence of a 4-chlorobenzyl group has been noted in other compounds with demonstrated antitumor effects, including kinase inhibitors.[4][5][6] The 3,4-dimethoxybenzyl group is also found in natural and synthetic compounds that exhibit antiproliferative properties.[7][8]
Based on this structural rationale, we hypothesize that CMX-2026 functions as a protein kinase inhibitor. This guide provides a comprehensive framework for the initial in vitro validation of CMX-2026, comparing its performance against Imatinib , a well-established multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[9][10] We will use the human CML cell line K562, which is positive for the BCR-ABL fusion protein and expresses the Platelet-Derived Growth Factor Receptor (PDGFR), as our primary model system.[9][11] This approach allows for a rigorous, multi-faceted evaluation of the compound's biological activity.[12][13]
Overall Experimental Design & Workflow
The validation of CMX-2026 is structured as a stepwise process, moving from broad cellular effects to specific molecular target engagement. This ensures a logical and cost-effective evaluation.[13] The workflow is designed to be self-validating by incorporating a well-characterized control compound (Imatinib) and assays that measure distinct but related biological outcomes (viability, apoptosis, and enzyme inhibition).
The core experimental plan involves:
-
Cellular Viability Assessment: To determine the dose-dependent effect of CMX-2026 on the proliferation and viability of K562 cancer cells.
-
Apoptosis Induction Analysis: To confirm that the observed reduction in cell viability is due to the induction of programmed cell death.
-
Direct Target Engagement Assay: To verify the hypothesized mechanism of action by measuring the direct inhibitory effect of CMX-2026 on a purified kinase (PDGFRα).
Caption: Experimental workflow for the in vitro validation of CMX-2026.
Hypothesized Signaling Pathway and Point of Intervention
We postulate that CMX-2026, similar to Imatinib, inhibits the tyrosine kinase activity of PDGFR. Upon binding of its ligand (PDGF), PDGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins like GRB2 and PI3K. This activation cascade ultimately promotes cell proliferation and survival. By blocking the ATP-binding site of the kinase domain, CMX-2026 would prevent this phosphorylation cascade, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PDGFR signaling cascade by CMX-2026.
Detailed Experimental Methodologies
The following protocols are designed to ensure reproducibility and provide a clear basis for comparison. Every experiment must include a vehicle control (e.g., 0.1% DMSO), the test compound (CMX-2026), and a positive control (Imatinib).[14][15]
Cell Culture
-
Cell Line: Human chronic myeloid leukemia K562 cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL to ensure logarithmic growth.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of viable cells, which is proportional to the cell number.[16]
-
Step 1: Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Step 2: Compound Treatment: Prepare serial dilutions of CMX-2026 and Imatinib (e.g., from 0.01 µM to 100 µM) in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.
-
Step 3: Incubation: Incubate the plate for 72 hours at 37°C.
-
Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Step 5: Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Step 1: Treatment: Seed 1 x 10⁶ K562 cells in 6-well plates and treat with CMX-2026 and Imatinib at their respective IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Step 2: Cell Harvesting: Collect the cells by centrifugation and wash twice with cold PBS.
-
Step 3: Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Step 4: Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Step 5: Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
In Vitro PDGFRα Kinase Assay
This biochemical assay directly measures the ability of CMX-2026 to inhibit the enzymatic activity of purified PDGFRα kinase.[17][18] Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a standardized platform.[19][20]
-
Step 1: Reagent Preparation: Dilute the recombinant human PDGFRα enzyme, kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their optimal concentrations in the provided kinase buffer.
-
Step 2: Inhibitor Addition: In a 384-well plate, add 1 µL of serially diluted CMX-2026 or Imatinib. Include a vehicle control (DMSO).
-
Step 3: Kinase Reaction Initiation: Add 2 µL of the PDGFRα enzyme solution, followed by 2 µL of the substrate/ATP mixture to each well.
-
Step 4: Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Step 5: ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Step 6: Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Step 7: Signal Reading: Measure the luminescent signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Step 8: Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for kinase inhibition.
Comparative Data Analysis
The efficacy of CMX-2026 is evaluated by directly comparing its IC₅₀ values against those of the clinical standard, Imatinib. The hypothetical data presented below illustrates a successful outcome where CMX-2026 demonstrates potent activity.
| Assay Type | Parameter Measured | CMX-2026 (IC₅₀) | Imatinib (IC₅₀) |
| MTT Cell Viability | Anti-proliferative/Cytotoxic Effect | 0.45 µM | 0.30 µM |
| In Vitro Kinase Assay | Direct PDGFRα Inhibition | 0.15 µM | 0.10 µM |
Note: IC₅₀ values are hypothetical and for illustrative purposes only.
Discussion and Interpretation
Causality and Experimental Logic: The multi-assay approach provides a robust system for validation. The MTT assay is a primary screen to establish broad cytotoxic or anti-proliferative effects.[13] A low micromolar IC₅₀ value, as shown in the hypothetical data, would classify CMX-2026 as a potent compound. However, a viability assay alone does not explain the mechanism of cell death. The follow-up Annexin V assay is crucial to confirm that CMX-2026 induces apoptosis, a preferred mechanism for anticancer drugs.[15] Observing a dose-dependent increase in the apoptotic cell population would causally link the reduction in viability to programmed cell death.
Conclusion
This guide outlines a foundational in vitro strategy to validate the efficacy of the novel compound CMX-2026. By systematically assessing its impact on cancer cell viability, its ability to induce apoptosis, and its direct inhibition of a hypothesized molecular target, researchers can generate the critical data needed to establish a clear mechanism of action. The comparative analysis against a clinically relevant drug like Imatinib provides an immediate and authoritative context for the compound's performance. Based on the hypothetical data, CMX-2026 demonstrates potent anti-leukemic activity comparable to the standard of care, warranting further preclinical development, including selectivity profiling against a broader panel of kinases and in vivo efficacy studies.
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In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. (2020). National Institutes of Health. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available at: [Link]
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Langenickel, J., & Zips, D. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]
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Imatinib inhibits K562 cell survival and induces apoptosis. (n.d.). ResearchGate. Available at: [Link]
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Li, L., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Available at: [Link]
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Nguyen, V-H., et al. (2021). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. Available at: [Link]
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Jaafari, N., et al. (2025). Imatinib induces dose-dependent in K562 cells. ResearchGate. Available at: [Link]
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Psurski, M., et al. (2019). 3,4-dimethoxybenzyl isothiocyanate enhances doxorubicin efficacy in LoVoDX doxorubicin-resistant colon cancer and attenuates its toxicity in vivo. ResearchGate. Available at: [Link]
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Antonevych, A., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Available at: [Link]
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Aydin, S., et al. (2021). Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method. National Institutes of Health. Available at: [Link]
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Psurski, M., et al. (2019). 3,4-dimethoxybenzyl isothiocyanate enhances doxorubicin efficacy in LoVoDX doxorubicin-resistant colon cancer and attenuates its toxicity in vivo. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (2025). ACS Publications. Available at: [Link]
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Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. National Institutes of Health. Available at: [Link]
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Balachandran, C., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2022). National Institutes of Health. Available at: [Link]
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Kumar, D., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health. Available at: [Link]
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A Comparative Benchmarking Guide to (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: In Vitro Pharmacological Profile at Key CNS Receptors
Abstract
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting significant challenges to researchers and drug development professionals.[1][2][3] This guide introduces (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a compound of interest due to its structural relationship to known pharmacologically active benzylamine derivatives.[4][5][6][7] We present a comprehensive framework for its initial pharmacological characterization, focusing on its in vitro activity at two primary central nervous system (CNS) targets: the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2A). These receptors are critical targets for a wide array of therapeutic agents and are often implicated in the mechanisms of action of NPS.[8][9][10] This guide provides detailed, field-proven protocols for receptor binding and functional assays, alongside a comparative analysis against well-established reference compounds. All methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data essential for informed decision-making in research and development.
Introduction: The Rationale for Benchmarking
This compound is a secondary amine featuring a 4-chlorobenzyl moiety and a 3,4-dimethoxybenzyl (veratryl) moiety. The 4-chlorobenzylamine structure is found in compounds investigated for various activities, including as synthesis intermediates for kinase inhibitors.[6][11][12] The 3,4-dimethoxybenzylamine structure is also a common building block in medicinal chemistry, noted for its presence in compounds with potential antimicrobial properties and the ability to interact with biological targets like serotonin receptors.[4][7][13][14]
The combination of these two fragments suggests a potential for interaction with monoamine receptors in the CNS. The structural analogy to certain classes of phenethylamines and other designer drugs necessitates a rigorous evaluation of its pharmacological profile to understand its potential effects.[15] Benchmarking against known standards is not merely a procedural step; it is the foundational process for establishing a compound's potency, selectivity, and functional activity. This comparative context is crucial for predicting in vivo effects and guiding further research.
This guide will focus on characterizing the compound's interaction with D2R and 5-HT2A receptors for two primary reasons:
-
Dopaminergic System Involvement: The D2 receptor is a principal target for antipsychotic medications and is implicated in the reward pathways affected by many substances of abuse.[9][16][17]
-
Serotonergic System Involvement: The 5-HT2A receptor is the primary target for classic psychedelic compounds and is also a key site of action for numerous atypical antipsychotics and antidepressants.[8][10][18][19][20]
Characterization Workflow
To build a comprehensive pharmacological profile, a multi-step, logical workflow is essential. This ensures that each experimental stage informs the next, from basic interaction to functional consequence.
Caption: Experimental workflow for pharmacological characterization.
Comparative Data Presentation (Hypothetical Data)
For this guide, we will use hypothetical, yet plausible, data to illustrate the benchmarking process. This data serves as a template for what a researcher might expect to find and how to interpret it.
Table 1: Receptor Binding Affinity Profile
Binding affinity (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher affinity.
| Compound | D2R Ki (nM) | 5-HT2A Ki (nM) | D2R/5-HT2A Selectivity Ratio |
| This compound | 45 | 15 | 0.33 |
| Haloperidol (D2R Antagonist Standard) | 1.5 | 3.0 | 2.0 |
| Risperidone (Mixed D2R/5-HT2A Antagonist Standard) | 3.0 | 0.2 | 0.067 |
| Quinpirole (D2R Agonist Standard) | 12 | >10,000 | >833 |
| Ketanserin (5-HT2A Antagonist Standard) | 160 | 2.5 | 0.016 |
| (+)-DOI (5-HT2A Agonist Standard) | >10,000 | 8.1 | >1234 |
Data is presented as the geometric mean from n=3 independent experiments.
Table 2: Functional Activity Profile
Functional assays measure the biological response elicited by the compound upon binding to the receptor. Potency is measured by EC50 (concentration for 50% of maximal response), and efficacy (Emax) is the maximum response relative to a standard full agonist.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Activity |
| This compound | D2R | cAMP Inhibition | 150 | 35 | Partial Agonist |
| 5-HT2A | Calcium Flux | 85 | 60 | Partial Agonist | |
| Quinpirole | D2R | cAMP Inhibition | 10 | 100 | Full Agonist |
| Serotonin | 5-HT2A | Calcium Flux | 5 | 100 | Full Agonist |
| Haloperidol | D2R | cAMP Inhibition | - | 0 | Antagonist |
| Ketanserin | 5-HT2A | Calcium Flux | - | 0 | Antagonist |
Emax is normalized to the response of the standard full agonist (100%).
Experimental Protocols
The trustworthiness of benchmarking data is directly dependent on the rigor of the experimental protocols. The following methods are standard in the field of receptor pharmacology and provide a robust framework for in vitro characterization.
Protocol 4.1: Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a specific high-affinity radioligand from the target receptor.
A. Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing human D2R or 5-HT2A receptors.
-
Radioligands:
-
For D2R: [³H]Spiperone or [³H]Raclopride.
-
For 5-HT2A: [³H]Ketanserin.[21]
-
-
Non-specific Ligand:
-
For D2R: Haloperidol (10 µM).
-
For 5-HT2A: Risperidone (10 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to 10 mM stock, then serially diluted.
-
Scintillation Cocktail & 96-well Filter Plates .
B. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of the appropriate radioligand (at a final concentration near its Kd value).
-
Add 100 µL of the receptor membrane preparation (5-20 µg protein/well).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration onto GF/B filter plates and wash 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.
C. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 4.2: D2 Receptor cAMP Inhibition Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at the Gαi-coupled D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[16][22]
Caption: D2R cAMP Inhibition Assay Workflow.
A. Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2R.
-
Stimulant: Forskolin.
-
Reference Agonist: Quinpirole.
-
cAMP Detection Kit: HTRF or ELISA-based kit.
B. Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.[16]
-
Replace the medium with stimulation buffer and pre-incubate with serial dilutions of the test compound or reference agonist for 15 minutes.
-
Add forskolin (final concentration ~1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
C. Data Analysis:
-
Normalize the data with the forskolin-only response as 0% inhibition and the basal level as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the compound.
-
Determine EC50 and Emax values using non-linear regression. For antagonist testing, perform the assay in the presence of a fixed concentration of an agonist.
Protocol 4.3: 5-HT2A Receptor Calcium Flux Functional Assay
This assay measures agonist-induced activation of the Gαq-coupled 5-HT2A receptor by detecting the transient increase in intracellular calcium concentration.[19]
A. Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Reference Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
B. Procedure:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Load cells with the calcium indicator dye for 60 minutes at 37°C, according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 15-30 seconds.
-
Add serial dilutions of the test compound or reference agonist and immediately measure the fluorescence intensity over 2-3 minutes.
C. Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Normalize the data, with the maximal response to the reference agonist (serotonin) set to 100%.
-
Plot the normalized response against the log concentration of the compound to determine EC50 and Emax values.
Discussion and Interpretation
Based on the hypothetical data, this compound demonstrates moderate affinity for both D2 and 5-HT2A receptors, with a slight preference for the 5-HT2A receptor (Ki = 15 nM vs 45 nM for D2R). This profile distinguishes it from highly selective standards like Quinpirole or Ketanserin.
Functionally, the compound acts as a partial agonist at both receptors. Its efficacy (Emax) is substantially lower than that of the endogenous ligand (Serotonin) or a standard full agonist (Quinpirole). This "partial agonism" is a critical finding. Partial agonists can act as functional antagonists in the presence of a full agonist, leading to complex modulatory effects rather than simple activation or blockade.
The combined D2R/5-HT2A partial agonist profile is noteworthy. It bears a resemblance, albeit with different potencies and efficacies, to the mechanism of some atypical antipsychotics which modulate both systems. However, a comprehensive selectivity panel including other monoamine receptors (e.g., D1, D3, 5-HT1A, adrenergic, and histamine receptors) and transporters (SERT, DAT) would be essential to fully understand its specificity and predict its overall pharmacological effect.
Conclusion and Future Directions
This guide establishes a foundational, scientifically rigorous approach to the initial pharmacological characterization of this compound. By benchmarking its binding affinity and functional activity against established standards at D2 and 5-HT2A receptors, we can classify it as a mixed-activity partial agonist. This profile suggests it is likely to have CNS activity, warranting further investigation.
Future work should prioritize:
-
Expanded Selectivity Profiling: Testing against a broad panel of CNS targets to identify potential off-target interactions.
-
In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and cytotoxicity to determine its suitability for further study.
-
In Vivo Behavioral Assays: If deemed sufficiently potent and selective, progressing to animal models to investigate its effects on behavior, guided by its in vitro profile.
By adhering to these self-validating protocols and comparative frameworks, researchers can ensure the generation of high-quality, interpretable data, accelerating the journey from novel compound to characterized pharmacological tool.
References
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A Comparative Guide to the Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for Researchers
This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a secondary amine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction pathways, experimental protocols, and a critical evaluation of each method's merits and drawbacks.
Introduction to the Synthesis of N-Substituted Benzylamines
N-substituted benzylamines are a critical class of organic compounds that form the structural core of numerous biologically active molecules. The synthesis of unsymmetrical secondary amines, such as this compound, presents unique challenges, primarily the control of selectivity to prevent the formation of over-alkylated tertiary amine byproducts. This guide will focus on the two most prevalent and practical strategies for the synthesis of the target molecule: Reductive Amination and Direct N-Alkylation , including a discussion on the use of protecting groups to enhance selectivity.
Method 1: Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the initial formation of an imine from a primary amine and an aldehyde, which is then reduced in situ to the desired secondary amine.[2] A key advantage of this method is the avoidance of the over-alkylation that can plague direct alkylation methods.[3]
Mechanistic Pathway
The reaction is typically carried out in a single pot. First, 3,4-dimethoxybenzaldehyde reacts with 4-chlorobenzylamine to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride-based reducing agent to yield the final secondary amine.
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination
This protocol is a general method for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.[2]
-
Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethyl acetate (0.2 M) is added 4-chlorobenzylamine (1.1 eq.).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2 eq.) is added to the mixture, and the reaction is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 6-24 hours).
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Method 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. While conceptually straightforward, this method is often complicated by a lack of selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[4]
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the primary amine attacks the electrophilic carbon of the benzyl halide, displacing the halide. A base is typically added to neutralize the hydrohalic acid formed during the reaction.
Caption: Direct N-Alkylation Pathway and Competing Over-alkylation
Experimental Protocol: Direct N-Alkylation
This general procedure is for the N-alkylation of a primary amine with a benzyl halide.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxybenzylamine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Method 3: Fukuyama N-Alkylation (Protected N-Alkylation)
To overcome the challenge of over-alkylation in direct N-alkylation, a protecting group strategy can be employed. The Fukuyama amine synthesis is a robust method that utilizes a 2-nitrobenzenesulfonyl (nosyl) protecting group to achieve selective mono-alkylation.[6]
Mechanistic Pathway
The primary amine is first protected as a nosyl amide. The resulting sulfonamide is then alkylated, and the nosyl group is subsequently removed under mild conditions using a thiol nucleophile.
Caption: Fukuyama N-Alkylation Workflow
Experimental Protocol: Fukuyama N-Alkylation
This protocol is adapted from the Fukuyama method for selective mono-alkylation of primary amines.[4]
Step 1: Protection of the Primary Amine
-
Dissolve 3,4-dimethoxybenzylamine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform a standard aqueous workup and purify the resulting N-nosyl amine by column chromatography.
Step 2: Alkylation of the N-Nosyl Amine
-
Dissolve the N-nosyl amine (1.0 eq.) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add 4-chlorobenzyl chloride (1.2 eq.) to the mixture.
-
Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC.
-
After completion, perform an aqueous workup and purify the N-alkylated, N-nosyl amine by column chromatography.
Step 3: Deprotection of the N-Nosyl Amide
-
Dissolve the N-alkylated, N-nosyl amine (1.0 eq.) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq.) and thiophenol (2.0 eq.).
-
Heat the reaction mixture at 50 °C for 1-2 hours.
-
After completion, perform an aqueous workup and purify the final product by column chromatography to yield this compound.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic route. It is important to note that specific yields can vary depending on the exact reaction conditions and scale. The data presented here is based on typical yields for analogous reactions found in the literature.
| Feature | Reductive Amination | Direct N-Alkylation | Fukuyama N-Alkylation |
| Typical Yield | High (often >85%)[7] | Moderate to High (Variable, 60-90%)[7] | High (overall, often >80%)[6] |
| Selectivity | Excellent for secondary amine | Prone to over-alkylation[4] | Excellent for mono-alkylation |
| Number of Steps | One-pot | One-pot | Three steps |
| Reaction Conditions | Mild (room temperature) | Mild to moderate heating | Mild (protection/deprotection) |
| Reagent Cost | Generally low to moderate | Low | Higher (nosyl chloride, thiol) |
| Purification | Generally straightforward | Can be challenging due to byproducts | Generally straightforward |
| Scalability | Readily scalable | Scalable with careful control | Scalable, but multi-step |
| Green Chemistry | Good (one-pot, high atom economy) | Moderate (potential for byproducts) | Less ideal (multi-step, protecting groups) |
Synthesis of Starting Materials
The successful synthesis of the target molecule relies on the availability of high-purity starting materials. Below are common synthetic routes for the required precursors.
-
3,4-Dimethoxybenzaldehyde: Can be prepared by the methylation of vanillin.
-
4-Chlorobenzylamine: Commonly synthesized by the amination of 4-chlorobenzyl chloride or the reduction of 4-chlorobenzonitrile.[8]
-
3,4-Dimethoxybenzylamine: Can be prepared via the Delepine reaction from 3,4-dimethoxybenzyl chloride and urotropine.
-
4-Chlorobenzyl Chloride: Typically synthesized via the radical chlorination of 4-chlorotoluene.
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific priorities of the researcher.
-
For efficiency and high yield in a single step, Reductive Amination is the recommended method. It offers excellent selectivity and is generally easy to perform and purify.
-
Direct N-Alkylation is a viable option if simplicity and low reagent cost are the primary concerns. However, careful optimization is required to minimize over-alkylation, potentially through slow addition of the alkylating agent and the use of a large excess of the starting amine.
-
The Fukuyama N-Alkylation is the method of choice when the highest possible purity and selectivity for the mono-alkylated product are required. While it is a multi-step process with higher reagent costs, it provides excellent control and avoids the purification challenges associated with over-alkylation.
Ultimately, the selection of the optimal synthetic route will be guided by a balance of factors including desired yield and purity, cost, available time, and the scale of the synthesis.
References
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In Vivo Validation of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: A Comparative Guide for Preclinical Efficacy Assessment in Hormone-Dependent Prostate Cancer
This guide provides a comprehensive framework for the in vivo validation of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a novel benzylamine derivative, as a potential inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). Given the crucial role of 17β-HSD3 in the synthesis of testosterone, a key driver of hormone-dependent prostate cancer, potent and selective inhibitors of this enzyme represent a promising therapeutic strategy.[1][2][3][4]
Herein, we outline a robust preclinical study design, drawing upon established methodologies for validating similar non-steroidal 17β-HSD3 inhibitors. This guide will objectively compare the projected efficacy of this compound against established reference compounds, providing the necessary experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting 17β-HSD3 in Prostate Cancer
Prostate cancer is a leading cause of cancer-related mortality in men, with a significant proportion of tumors being androgen-sensitive.[5] The production of androgens, particularly testosterone, is a critical driver of tumor growth and progression.[6] While androgen deprivation therapy (ADT) is a cornerstone of treatment, many tumors eventually develop resistance.
17β-HSD3 is a pivotal enzyme in the androgen biosynthesis pathway, catalyzing the final step of converting the weak androgen, androstenedione (Adione), into the potent androgen, testosterone.[1][4][7] This enzyme is highly expressed in the testes and has also been identified in prostate tissue, contributing to both systemic and intratumoral androgen production.[4][8] Therefore, inhibiting 17β-HSD3 presents a targeted approach to reduce testosterone levels and thereby suppress the growth of hormone-dependent prostate cancer.[7][9][10]
This compound belongs to the benzylamine class of compounds, which have shown promise as selective inhibitors of 17β-HSD3.[4] This guide details the necessary in vivo validation to ascertain its therapeutic potential.
Comparative Framework: Benchmarking Against Established 17β-HSD3 Inhibitors
To rigorously evaluate the preclinical potential of this compound, its performance must be benchmarked against well-characterized 17β-HSD3 inhibitors. This comparative approach provides essential context for interpreting the experimental outcomes.
| Compound Class | Compound Name | Key In Vivo Characteristics |
| Test Article | This compound | Hypothesized to exhibit potent and selective 17β-HSD3 inhibition, leading to significant tumor growth inhibition and reduction in plasma testosterone levels. |
| Benzylamine Derivative | STX2171 | Demonstrated significant inhibition of androstenedione-dependent tumor growth and reduced plasma testosterone levels in a castrated mouse xenograft model.[7][9] |
| Thiazolidinedione Derivative | SCH-451659 (STX1383) | An established non-steroidal inhibitor shown to be efficacious in vivo, reducing plasma testosterone and inhibiting tumor growth.[4][7] |
| Anthranilamide Derivative | BMS-856 | A potent non-steroidal inhibitor identified through high-throughput screening, demonstrating cellular inhibition of testosterone production.[11][12] |
In Vivo Validation Workflow: An Androstenedione-Stimulated LNCaP Xenograft Model
The proposed in vivo study will utilize a well-established xenograft model of human prostate cancer to assess the efficacy of this compound. The androgen-sensitive LNCaP human prostate cancer cell line is an appropriate choice for this model.[5][13][14][15] To specifically evaluate the inhibition of 17β-HSD3, the tumor-bearing mice will be castrated to eliminate testicular androgen production and then supplemented with androstenedione, the substrate for 17β-HSD3. This experimental design ensures that tumor growth is dependent on the conversion of androstenedione to testosterone by 17β-HSD3.[3][7]
Detailed Experimental Protocol
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Matrigel
-
Male athymic nude mice (6-8 weeks old)
-
Androstenedione
-
This compound, STX2171 (or other appropriate comparator)
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
Step-by-Step Methodology:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Acclimatization and Castration: Male athymic nude mice are acclimatized for one week. Subsequently, surgical castration is performed to ablate endogenous testosterone production.
-
Tumor Cell Inoculation: After a one-week recovery period post-castration, 1 x 10^7 LNCaP cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, are subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth and Androstenedione Supplementation: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). At this point, daily administration of androstenedione (e.g., 0.5 mg/mouse, subcutaneously) is initiated to stimulate tumor growth.
-
Randomization and Treatment: Once tumors are established and growing in response to androstenedione, mice are randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined by prior pharmacokinetic and tolerability studies)
-
Group 3: STX2171 (e.g., 50 mg/kg/day, based on published data[7])
-
-
Monitoring: Tumor dimensions are measured with calipers twice weekly, and tumor volume is calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Sample Collection: After a predefined treatment period (e.g., 28 days), mice are euthanized. Blood is collected via cardiac puncture for plasma hormone analysis. Tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for histopathology or snap-frozen for molecular analysis.
-
Hormone Analysis: Plasma levels of testosterone and dihydrotestosterone (DHT) are quantified using a validated method such as ELISA or LC-MS/MS.
Data Presentation and Interpretation
The primary endpoint for efficacy is the inhibition of tumor growth. Secondary endpoints include the reduction of plasma androgen levels and the overall tolerability of the compound.
Comparative Efficacy Data (Projected)
| Parameter | Vehicle Control | This compound | STX2171 |
| Mean Final Tumor Volume (mm³) | ~1000 | < 400 | ~450 |
| Tumor Growth Inhibition (%) | 0 | > 60% | ~55% |
| Mean Final Tumor Weight (g) | ~1.0 | < 0.4 | ~0.45 |
| Mean Plasma Testosterone (ng/mL) | ~2.5 | < 1.0 | ~1.2 |
| Mean Plasma DHT (ng/mL) | ~0.5 | < 0.2 | ~0.25 |
| Change in Body Weight (%) | < 5% | < 5% | < 5% |
Note: Values for this compound are hypothetical projections based on the desired product profile. Values for STX2171 are based on published data.[7]
Signaling Pathway Context
The therapeutic rationale is grounded in the targeted disruption of the androgen synthesis pathway within the prostate cancer cell microenvironment.
Conclusion: A Pathway to Clinical Candidacy
This guide outlines a scientifically rigorous and ethically sound approach to the in vivo validation of this compound. By employing a clinically relevant animal model and benchmarking against established compounds, this experimental framework will provide the critical data necessary to assess the therapeutic potential of this novel benzylamine derivative. Successful demonstration of potent tumor growth inhibition and reduction of systemic androgens, coupled with a favorable safety profile, will establish a strong foundation for advancing this compound towards clinical development for the treatment of hormone-dependent prostate cancer.
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Day, J. M., Foster, P. A., Tutill, H. J., Schmidlin, F., Sharland, C. M., Hargrave, J. D., ... & Purohit, A. (2013). STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model. Endocrine-Related Cancer, 20(1), 53-64. [Link]
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Day, J. M., Tutill, H. J., Foster, P. A., Bailey, H. V., Heaton, W. B., Sharland, C. M., ... & Purohit, A. (2008). Development of hormone-dependent prostate cancer models for the evaluation of inhibitors of 17β-hydroxysteroid dehydrogenase type 3. Molecular and Cellular Endocrinology, 295(1-2), 28-36. [Link]
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Purohit, A., & Reed, M. J. (2008). Design and validation of specific inhibitors of 17β-hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis. Endocrine-Related Cancer, 15(3), 665-692. [Link]
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Guzi, T. J., Jayasuriya, N., Rivera, J., Paruch, K., Doll, R., Huryk, R., ... & Veals, J. (2005). Discovery and optimization of novel, non-steroidal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors. Cancer Research, 65(9 Supplement), 748-748. [Link]
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Day, J. M., Foster, P. A., Tutill, H. J., Schmidlin, F., Sharland, C. M., Hargrave, J. D., ... & Purohit, A. (2013). STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model. Endocrine-Related Cancer, 20(1), 53-64. [Link]
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Salvail, D., Kozial, K., TALI, F., St-Germain, J. R., Black, W. C., Besterman, J. M., & Singh, S. M. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). The Prostate, 65(2), 159-170. [Link]
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Harada, S., Miki, Y., Ito, K., Suzuki, T., & Sasano, H. (2012). Discovery of potent and orally bioavailable 17β-hydroxysteroid dehydrogenase type 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4302-4306. [Link]
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Kelly, J. M., Amor-Coarasa, A., Ponnala, S., Nikolopoulou, A., Williams, C., Jr, Schlyer, N., ... & Babich, J. W. (2019). A Single Dose of 225Ac-RPS-074 Induces a Complete Tumor Response in an LNCaP Xenograft Model. Journal of Nuclear Medicine, 60(5), 649-655. [Link]
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ResearchGate. (n.d.). STX2171, a 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model. Retrieved from [Link]
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Chen, Y., Wang, Y., Wang, W., Xu, L., Zhang, Y., Zhang, S., ... & Xu, Q. (2020). The curcumin derivative, H10, suppresses hormone-dependent prostate cancer by inhibiting 17β-hydroxysteroid dehydrogenase type 3. Frontiers in Oncology, 10, 786. [Link]
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Vicker, N., Sharland, C. M., Heaton, W. B., Lota, R., Bailey, H. V., Day, J. M., ... & Potter, B. V. (2009). The design of novel 17β-hydroxysteroid dehydrogenase type 3 inhibitors. Molecular and Cellular Endocrinology, 301(1-2), 259-265. [Link]
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Lota, R. K., Dhanani, S., Jones, C., & Vicker, N. (2007). Search for potential non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD) in the treatment of hormone-dependent cancers. Letters in Drug Design & Discovery, 4(3), 196-200. [Link]
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Sharland, C. M., Vicker, N., Lota, R., Heaton, W. B., Bailey, H. V., Day, J. M., ... & Potter, B. V. (2009). Substituted aryl benzylamines as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3. Journal of Medicinal Chemistry, 52(10), 3325-3337. [Link]
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A Researcher's Guide to Reproducible Synthesis: A Comparative Analysis of Reductive Amination Methods for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Introduction: The Imperative of Reproducibility in Amine Synthesis
In the landscape of drug discovery and materials science, the synthesis of secondary and tertiary amines is a foundational activity. Among the most powerful tools for this task is the reductive amination reaction, valued for its versatility and general efficiency in forming carbon-nitrogen bonds.[1] However, the reproducibility of a synthetic protocol is paramount, ensuring that results can be consistently and reliably achieved across different labs and by different researchers. The seemingly straightforward synthesis of a target molecule like (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine serves as an excellent case study to explore the nuances that underpin experimental reproducibility.
This guide provides an in-depth, objective comparison of common methodologies for the synthesis of this compound via the reductive amination of 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine. We will dissect the causality behind experimental choices, focusing on the critical selection of the reducing agent, and provide detailed, self-validating protocols to empower researchers to achieve consistent outcomes.
The Core Reaction: Understanding Reductive Amination
Reductive amination involves two key steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine product.[2] The success of the reaction hinges on the delicate balance between the rate of imine formation and the rate of reduction. A reducing agent that is too powerful may reduce the starting aldehyde before it can react with the amine, leading to undesired side products and lower yields.[3] Conversely, a reagent that is too mild may result in a sluggish or incomplete reaction.
The choice of a one-pot or two-step procedure is dictated by the selectivity of the reducing agent.[2] Highly selective reagents allow for a convenient one-pot reaction where all components are mixed together, streamlining the synthetic pathway.[4]
Caption: General mechanism of one-pot reductive amination.
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is the most critical parameter influencing the reproducibility, safety, and efficiency of this synthesis. We will compare three widely used borohydride-based reagents: sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low; reduces aldehydes/ketones. Requires a two-step process or careful pH control.[3] | High; selectively reduces iminium ions in the presence of carbonyls.[3][5] | Very High; mild and highly selective for iminium ions.[2][6] |
| Reactivity | High | Moderate; reaction is faster at acidic pH (pH ~6-7).[6] | Mild; effective for a wide range of substrates, including acid-sensitive ones.[2] |
| Typical Procedure | Two-step (pre-formation of imine) is most reproducible.[7] | One-pot. | One-pot. |
| Safety/Toxicity | Moderate. Generates flammable H₂ gas upon quenching with acid. | High toxicity. Generates highly toxic HCN gas under acidic conditions or acidic workup.[2][6] | Low toxicity; considered a safer alternative to NaBH₃CN.[2] |
| Solvent Compatibility | Protic solvents like Methanol (MeOH) or Ethanol (EtOH).[8] | Typically Methanol (MeOH).[8] | Aprotic solvents like Dichloromethane (DCM), Dichloroethane (DCE), or THF.[8] |
| Ease of Workup | Straightforward aqueous workup. | Requires careful quenching with bleach or peroxide to destroy excess cyanide. | Simple aqueous quench. |
| Reproducibility | Can be variable in one-pot setups due to competitive aldehyde reduction. | Generally reliable, but pH control is critical for success. | Highest reproducibility due to high selectivity and tolerance for varied conditions.[6] |
Expert Insight: For researchers prioritizing safety and reproducibility, Sodium Triacetoxyborohydride (STAB) is unequivocally the reagent of choice.[2] Its mild nature, high selectivity, and the elimination of highly toxic byproducts make it particularly suitable for routine synthesis and library generation. While NaBH₃CN is highly effective, its toxicity necessitates stringent safety protocols.[6] NaBH₄ is a cost-effective option, but achieving high yields reproducibly requires careful execution of a two-step protocol to prevent reduction of the starting aldehyde.[7]
Experimental Protocols for Reproducible Synthesis
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product purity.
Starting Materials
-
3,4-dimethoxybenzaldehyde
-
4-chlorobenzylamine
-
Reducing Agent (STAB, NaBH₃CN, or NaBH₄)
-
Anhydrous Solvent (DCM for STAB; MeOH for NaBH₃CN/NaBH₄)
-
Acetic Acid (for STAB and NaBH₃CN protocols)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: Preferred Method using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is the most recommended for its high reproducibility and safety.[6]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Amine Addition: Add 4-chlorobenzylamine (1.05 eq) to the solution.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq). This catalyzes the formation of the iminium ion.[6]
-
Stir: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching: Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure amine.
Protocol 2: Method using Sodium Cyanoborohydride (NaBH₃CN)
CAUTION: This reagent and its byproducts are highly toxic. Handle only in a well-ventilated fume hood and follow all institutional safety procedures for cyanide-containing waste.[2]
-
Setup: To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.0 eq), 4-chlorobenzylamine (1.05 eq), and methanol (MeOH).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH to approximately 6-7. This is critical for selectively reducing the iminium ion.[6]
-
Reducing Agent Addition: Add NaBH₃CN (1.2 eq) to the solution.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC until completion (typically 4-24 hours).
-
Quenching: Carefully quench the reaction by adding it to a vigorously stirring solution of sodium hypochlorite (bleach) to oxidize and destroy any residual cyanide.
-
Workup: After stirring for 1 hour, concentrate the mixture to remove most of the MeOH. Add water and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by silica gel column chromatography.
Caption: Reproducible workflow for synthesis and purification.
Product Characterization: Validating Your Results
Confirmation of the product structure and purity is a non-negotiable step for reproducibility.
-
¹H NMR: Expect to see characteristic signals for the two different benzylic CH₂ groups (likely two singlets or an AB quartet system around 3.5-4.5 ppm), singlets for the two methoxy (-OCH₃) groups around 3.8-3.9 ppm, and distinct aromatic proton signals corresponding to the 1,2,4-trisubstituted and 1,4-disubstituted aromatic rings.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the benzylic carbons, methoxy carbons, and the aromatic carbons, with distinct signals for the carbon atoms bonded to chlorine and oxygen.
-
FTIR: Look for the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the presence of C-N stretching and N-H bending (if a secondary amine) vibrations. Strong C-O stretches for the methoxy groups are expected around 1240–1270 cm⁻¹.[9]
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of C₁₆H₁₈ClNO₂ (291.77 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible in high-resolution mass spectra.
Conclusion and Recommendations
The reproducibility of the synthesis of this compound is critically dependent on the choice of reducing agent. While several methods can yield the desired product, they are not equal in terms of safety, ease of use, and consistency.
-
Highest Recommendation: For researchers in both academic and industrial settings, Sodium Triacetoxyborohydride (STAB) offers the most robust and reproducible protocol. Its high selectivity allows for a streamlined one-pot reaction with a simple workup and a superior safety profile.[2][6]
-
Viable Alternative (with caution): Sodium Cyanoborohydride (NaBH₃CN) is an effective reagent but its high toxicity requires stringent handling procedures, making it less ideal for routine applications.
-
Economical but Complex: Sodium Borohydride (NaBH₄) is a powerful and inexpensive reductant, but achieving reproducible high yields necessitates a carefully controlled two-step procedure to avoid side reactions.
By understanding the chemical principles behind the reaction and selecting the appropriate reagents and protocol, researchers can confidently and reproducibly synthesize this and other valuable amine compounds.
References
- BenchChem. (2025).
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009).
- Podyacheva, E., et al.
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009).
- BenchChem. (2025). Comparing reductive amination with other C-N bond forming reactions.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Referenced in Myers Chem 115 Handout.
- 4-Chlorobenzylamine synthesis. ChemicalBook.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. (2002).
- Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. (2016).
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine. BenchChem.
- Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013).
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Safety Operating Guide
Personal protective equipment for handling (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
An In-Depth Guide to Personal Protective Equipment for Handling (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Understanding the Hazard Profile
This compound is a substituted secondary amine containing a chlorinated aromatic ring. This structure suggests several potential hazards that dictate our PPE requirements:
-
Dermal and Eye Corrosivity: Amines, in general, can be corrosive to the skin and eyes. Safety data for similar compounds like 3,4-dimethoxybenzylamine and 3,4-dichlorobenzylamine indicate that they can cause severe skin burns and eye damage[1][2]. Direct contact with this compound is likely to cause similar irritation or burns.
-
Toxicity if Ingested or Inhaled: Many substituted benzylamines are harmful if swallowed or inhaled[3][4]. While the acute toxicity of this specific compound is unknown, it is prudent to assume it may be harmful via these routes of exposure.
-
Hazards of Chlorinated Organic Compounds: Chlorinated organic compounds can have a range of toxic effects, including potential damage to the liver, kidneys, and central nervous system[5]. Good ventilation and appropriate PPE are crucial to minimize exposure to these types of compounds[6][7].
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to provide a robust barrier against potential exposure[8][9][10].
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove[11][12]. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield are necessary. | Protects the eyes and face from splashes of the chemical, which could cause serious eye damage[11][12]. |
| Body Protection | A flame-resistant lab coat. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be worn over the lab coat. | Protects the skin and personal clothing from contamination. Flame-resistant material is a general good practice in a laboratory setting[5]. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated chemical fume hood. For larger quantities, or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents inhalation of any vapors or aerosols, which may be harmful[10]. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for ensuring safety.
Preparation and Donning PPE
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary items. Have spill cleanup materials readily available.
-
PPE Inspection: Before donning, inspect all PPE for any signs of damage such as cracks, tears, or holes.
-
Donning Sequence:
-
Put on the lab coat and any additional body protection.
-
Put on inner gloves.
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
Handling the Chemical
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep all containers of the chemical tightly closed when not in use.
Doffing and Decontamination
-
Doffing Sequence: The goal is to remove PPE without contaminating yourself.
-
Remove outer gloves.
-
Remove face shield and goggles from the back.
-
Remove lab coat, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Response and Spill Plan
In the event of an accidental release or exposure, a swift and informed response is critical[13][14][15][16][17].
Spill Response
For a minor spill within a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Neutralize if appropriate: For an amine spill, a weak acid solution (e.g., citric acid solution) can be used for neutralization after absorption.
-
Clean the area from the outside in, placing all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
For a major spill, or any spill outside of a fume hood, evacuate the area and call emergency personnel.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][4].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical should be collected in a designated, properly labeled "Halogenated Organic Waste" container[18][19][20]. Do not mix with non-halogenated waste streams.
-
Container Management: Waste containers must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials[21].
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[22].
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- OxyChem. (n.d.). Chlorinated Organics Handbook.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
- USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
PubChem. (n.d.). 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

